Hsd17B13-IN-74
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H30F2N2O5S2 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
4-[[2-[4-[4-(1-adamantyl)phenyl]-2-fluorophenyl]-1,3-thiazol-4-yl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C33H30F2N2O5S2/c1-42-29-12-25(32(38)39)27(35)13-28(29)37-44(40,41)30-17-43-31(36-30)24-7-4-22(11-26(24)34)21-2-5-23(6-3-21)33-14-18-8-19(15-33)10-20(9-18)16-33/h2-7,11-13,17-20,37H,8-10,14-16H2,1H3,(H,38,39) |
InChI Key |
PKQOHKSJZLVKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=CSC(=N2)C3=C(C=C(C=C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSD17B13-IN-74
Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-74". This guide focuses on the potent and selective Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , which is a well-characterized chemical probe available for open science. It is presumed that this compound is either an alternative name for BI-3231 or a closely related analog, and the following information on BI-3231 is presented as the most relevant technical data available.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against chronic liver diseases, making it a compelling therapeutic target.[4][5] This document provides a detailed overview of the mechanism of action of HSD17B13 inhibition, centered on the selective inhibitor BI-3231. We will explore its biochemical activity, cellular effects, and the signaling pathways modulated by HSD17B13.
Core Mechanism of Action of HSD17B13 Inhibition
The primary mechanism of action for HSD17B13 inhibitors like BI-3231 is the direct and potent suppression of the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of various lipids, including steroids and retinoids.[4][5][6][7] Inhibition of HSD17B13 leads to a range of downstream effects that are protective in the context of liver disease.
BI-3231 acts as a potent, selective, and uncompetitive inhibitor with respect to the cofactor NAD+.[1] Its binding to HSD17B13 is dependent on the presence of NAD+.[1] The therapeutic potential of inhibiting HSD17B13 is supported by the observation that BI-3231 can reduce the lipotoxic effects of fatty acids in hepatocytes.[1][4][8] Specifically, inhibition of HSD17B13 by BI-3231 has been shown to:
Quantitative Data
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.[1][7][10][11][12][13]
Table 1: In Vitro and Cellular Potency of BI-3231
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Human | 1 nM | Enzymatic Assay |
| IC₅₀ | Mouse | 13 nM | Enzymatic Assay |
| Kᵢ | Human | 0.7 ± 0.2 nM | Enzymatic Assay |
| IC₅₀ | Human | 11 ± 5 nM | Cellular Assay (HEK cells) |
Table 2: Selectivity and Target Engagement of BI-3231
| Parameter | Target | Value | Assay Type |
| Selectivity | HSD17B11 | >10,000-fold vs hHSD17B13 | Enzymatic Assay |
| Target Engagement | Human HSD17B13 | ΔTm = 16.7 K (in presence of NAD+) | Thermal Shift Assay (nanoDSF) |
| Off-Target Profile | SafetyScreen44 Panel | Clean at 10 µM (except for 49% inhibition of COX-2) | Radioligand Binding/Enzymatic Assays |
Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice
| Parameter | Route | Dose | Value |
| Plasma Clearance | Intravenous (i.v.) | 1.9 mg/kg | Rapid, biphasic |
| Oral Bioavailability | Oral (p.o.) | 19 mg/kg | 10% |
| Hepatic Exposure | Oral (p.o.) | 50 µmol/kg | Considerable retention up to 48 hours |
Signaling Pathways
HSD17B13 is involved in at least two key signaling pathways relevant to liver pathophysiology.
LXRα/SREBP-1c-Mediated Regulation of HSD17B13 Expression
The expression of HSD17B13 is transcriptionally regulated by the Liver X receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5][6][14] LXRα, a master regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to drive its transcription.[5][14] Furthermore, HSD17B13 itself may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis.[6]
Figure 1: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
HSD17B13-Mediated PAF/STAT3 Inflammatory Signaling
Recent studies have shown that HSD17B13 can promote liver inflammation by increasing the biosynthesis of Platelet-Activating Factor (PAF).[9][14][15] PAF then acts in an autocrine manner on the PAF receptor (PAFR), leading to the phosphorylation and activation of STAT3.[14][16] Activated STAT3 promotes the expression of fibrinogen, which in turn increases leukocyte adhesion and contributes to hepatic inflammation.[14][15][16]
Figure 2: HSD17B13-mediated PAF/STAT3 inflammatory signaling pathway.
Experimental Protocols
The characterization of BI-3231 involved a series of standard and specialized assays to determine its potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening (HTS) and Hit Identification
The initial discovery of the HSD17B13 inhibitor scaffold was achieved through a high-throughput screening campaign.[11]
-
Assay Principle: A biochemical assay was used to measure the enzymatic activity of recombinant human HSD17B13.
-
Substrate: Estradiol was used as the substrate for the enzyme.[11][16]
-
Detection: The conversion of estradiol to estrone by HSD17B13, with the concomitant reduction of NAD+ to NADH, was monitored.
-
Outcome: This screen identified an alkynyl phenol compound (compound 1) as a starting point for optimization, with an IC₅₀ of 1.4 µM.[16]
In Vitro Enzymatic Assays
To determine the potency (IC₅₀ and Kᵢ values) of BI-3231, enzymatic assays were performed using purified recombinant human and mouse HSD17B13.
-
Enzyme Source: Purified recombinant HSD17B13.
-
Substrate and Cofactor: Estradiol and NAD+ were used at concentrations around their respective Km values.[11]
-
Procedure: Diluted enzyme was added to microtiter plates containing serially diluted BI-3231 and incubated. The reaction was initiated by the addition of substrate and cofactor.
-
Data Analysis: The rate of NADH formation was measured, and IC₅₀ values were calculated from the dose-response curves.
Cellular Target Engagement Assay
A cellular assay was developed to confirm the activity of BI-3231 in a more physiological context.
-
Cell Line: HEK cells overexpressing human HSD17B13.
-
Procedure: Cells were incubated with serially diluted BI-3231. The conversion of a suitable substrate (e.g., estradiol) to its product was measured in the cell lysate or supernatant.
-
Cell Viability: A counterscreen, such as the CellTiter-Glo Luminescent Cell Viability Assay, was performed to ensure that the observed inhibition was not due to cytotoxicity.[10][11]
Thermal Shift Assay (nanoDSF)
On-target binding of BI-3231 was confirmed using a thermal shift assay.[10]
-
Principle: The binding of a ligand to a protein typically increases its thermal stability.
-
Procedure: Recombinant human HSD17B13 was incubated with BI-3231 in the presence and absence of NAD+. The protein was then subjected to a thermal gradient, and the unfolding was monitored by measuring changes in intrinsic tryptophan fluorescence.
-
Result: A significant increase in the melting temperature (Tm) of HSD17B13 was observed only when both NAD+ and BI-3231 were present, confirming NAD+-dependent binding to the target.[1][10]
In Vivo Pharmacokinetic Studies
To evaluate the drug-like properties of BI-3231, pharmacokinetic studies were conducted in mice and rats.[10][11]
-
Animals: Male C57BL/6J mice or rats.
-
Administration: The compound was administered via intravenous (i.v.), oral (p.o.), and subcutaneous (s.c.) routes.
-
Sample Collection: Blood samples were collected at various time points, and plasma was isolated. Liver tissue was also collected to determine compound distribution.
-
Analysis: The concentration of BI-3231 in plasma and liver homogenates was quantified using LC-MS/MS. This data was used to calculate key PK parameters such as clearance, half-life, and bioavailability.[10][11]
Figure 3: Experimental workflow for the discovery and characterization of BI-3231.
Conclusion
The HSD17B13 inhibitor BI-3231 represents a critical tool for elucidating the biological functions of HSD17B13 and serves as a promising starting point for the development of therapeutics for NASH and other chronic liver diseases. Its mechanism of action involves the potent and selective inhibition of HSD17B13's enzymatic activity, leading to beneficial effects on hepatic lipid metabolism and inflammation. The data presented in this guide underscore the potential of targeting HSD17B13 as a novel treatment strategy for liver disorders.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eubopen.org [eubopen.org]
- 13. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to Hsd17B13-IN-74: A Potent and Selective Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hsd17B13-IN-74, a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). While the designation "this compound" is not widely cited in scientific literature, the publicly available data strongly suggests that this compound is identical or structurally analogous to the well-characterized chemical probe BI-3231 . This guide will, therefore, focus on the extensive data available for BI-3231 to delineate its biological target, mechanism of action, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound (henceforth referred to as BI-3231) is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) .[1][2][3][4] HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family of enzymes, which are NAD(P)+/NAD(P)H-dependent oxidoreductases.[5] This enzyme is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[3][6][7][8]
Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[6][9] This makes HSD17B13 a compelling therapeutic target for these conditions.[1][10] BI-3231 acts as a potent inhibitor of the enzymatic activity of HSD17B13.[2][4][11] Its binding to HSD17B13 is dependent on the presence of the cofactor NAD+.[1][3] The mode of inhibition has been determined to be uncompetitive with respect to NAD+.[3]
Quantitative Data Summary
The inhibitory potency and selectivity of BI-3231 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of BI-3231 Against HSD17B13
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Human HSD17B13 | Enzymatic Assay | 1 | 0.7 | [2][4][11] |
| Mouse HSD17B13 | Enzymatic Assay | 13 - 14 | - | [2][11][12] |
| Human HSD17B13 | Cellular Assay (HEK293 cells) | 11 | - | [13] |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Assay Type | Activity | Reference(s) |
| HSD17B11 | Enzymatic Assay | IC50 > 10,000 nM | [3][12][13] |
| COX-2 | SafetyScreen44 Panel | >50% inhibition at 10 µM | [3] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited for the characterization of BI-3231.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Objective: To determine the IC50 and Ki values of BI-3231 against recombinant human and mouse HSD17B13.
-
Methodology:
-
Protein Expression and Purification: Recombinant His-tagged HSD17B13 is expressed in an insect cell line (e.g., Sf9) using a baculovirus expression system. The protein is then purified using nickel-affinity chromatography followed by size-exclusion chromatography.[14]
-
Enzyme Reaction: The assay is typically performed in a microtiter plate format. The reaction mixture contains purified recombinant HSD17B13 enzyme, a substrate (e.g., estradiol or retinol), and the cofactor NAD+.
-
Inhibitor Addition: A dilution series of the test compound (BI-3231) is added to the reaction wells.
-
Detection: The enzymatic reaction leads to the conversion of NAD+ to NADH. The production of NADH is monitored using a coupled-enzyme luminescence assay, such as the NAD-Glo™ Assay (Promega). The luminescent signal is proportional to the amount of NADH produced and thus reflects the enzyme's activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values are determined using the Morrison equation for tight-binding inhibitors.[13]
-
This assay measures the inhibitory activity of a compound on HSD17B13 within a cellular context.
-
Objective: To determine the cellular potency (IC50) of BI-3231.
-
Methodology:
-
Cell Line: A human cell line, such as HEK293, is engineered to stably or transiently overexpress HSD17B13.[14]
-
Compound Treatment: The cells are incubated with varying concentrations of BI-3231.
-
Substrate Addition: A suitable substrate for HSD17B13 that can cross the cell membrane is added to the culture medium.
-
Activity Measurement: After a defined incubation period, the conversion of the substrate to its product is measured. This is often achieved using RapidFire mass spectrometry (RF-MS), which allows for high-throughput quantification of the substrate and product from the cell lysate or supernatant.[14]
-
Data Analysis: The cellular IC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
This biophysical assay confirms the direct binding of a compound to its target protein.
-
Objective: To confirm the on-target binding of BI-3231 to HSD17B13.
-
Methodology:
-
Sample Preparation: Purified HSD17B13 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. The test compound (BI-3231) and the cofactor NAD+ are added to the sample.
-
Thermal Denaturation: The temperature of the sample is gradually increased. As the protein unfolds (denatures) due to the heat, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
Data Acquisition: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Data Analysis: A shift in the melting temperature (ΔTm) in the presence of the compound compared to the control (protein and dye only) indicates that the compound has bound to and stabilized the protein.[13]
-
Signaling Pathways and Cellular Effects
The inhibition of HSD17B13 by BI-3231 has been shown to modulate several cellular pathways and processes, particularly in the context of liver cell metabolism and stress responses.
HSD17B13 is involved in hepatic lipid metabolism.[15] Its inhibition has been shown to impact lipid droplet dynamics and triglyceride accumulation. In a model of hepatocellular lipotoxicity induced by palmitic acid, treatment with BI-3231 led to a significant decrease in triglyceride accumulation in both human and mouse hepatocytes.[10] This suggests that inhibiting HSD17B13 can mitigate the lipotoxic effects of saturated fatty acids. Furthermore, studies with a potent HSD17B13 inhibitor have indicated that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 12. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 13. eubopen.org [eubopen.org]
- 14. enanta.com [enanta.com]
- 15. uniprot.org [uniprot.org]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HSD17B13 Inhibition in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver, which has emerged as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors targeting HSD17B13 as a potential therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of HSD17B13 in lipid metabolism and the impact of its pharmacological inhibition, with a focus on the preclinical inhibitor BI-3231, as a proxy for understanding the potential effects of inhibitors like Hsd17B13-IN-74. While specific data for this compound is limited in publicly available scientific literature, the exploration of BI-3231 provides valuable insights into the therapeutic potential and mechanistic underpinnings of HSD17B13 inhibition.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, enzymes that are typically involved in steroid and bile acid metabolism.[1][2] However, HSD17B13 is unique in its primary localization to the surface of lipid droplets within hepatocytes.[3][4] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][5]
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in promoting lipid accumulation.[4][6] Mechanistically, HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[7][8] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances hepatic lipid synthesis.[4] Conversely, HSD17B13 expression appears to be suppressed by peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that promotes fatty acid oxidation.[4]
Pharmacological Inhibition of HSD17B13
The strong genetic evidence linking HSD17B13 to liver disease has made it an attractive target for pharmacological intervention. Small molecule inhibitors are being developed to mimic the protective effects of loss-of-function mutations.
This compound (Compound 760)
BI-3231: A Well-Characterized HSD17B13 Inhibitor
BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13.[10][11][12] It has been used in preclinical studies to probe the functional consequences of HSD17B13 inhibition. In vitro studies using BI-3231 have demonstrated that inhibiting HSD17B13 can reduce the accumulation of triglycerides in hepatocytes under lipotoxic conditions.[10][11]
Quantitative Data on the Effects of HSD17B13 Inhibition
The following tables summarize the quantitative data from studies on the effects of HSD17B13 inhibition on lipid metabolism, primarily focusing on the inhibitor BI-3231 due to the limited availability of data for this compound.
Table 1: In Vitro Efficacy of HSD17B13 Inhibitor BI-3231
| Parameter | Cell Line | Treatment | Concentration of BI-3231 | Result | Reference |
| Triglyceride Accumulation | HepG2 | Palmitic Acid (PA) | 10 µM | Significant decrease compared to PA-treated control | [11] |
| Triglyceride Accumulation | Primary Mouse Hepatocytes | Palmitic Acid (PA) | 10 µM | Significant decrease compared to PA-treated control | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, which are fundamental for researchers aiming to investigate the role of HSD17B13 and its inhibitors in lipid metabolism.
In Vitro Model of Hepatocellular Lipotoxicity
This protocol describes the induction of lipid accumulation in hepatocytes, a common model to study NAFLD in vitro.[13][14][15][16][17]
Objective: To induce excessive lipid droplet formation in cultured hepatocytes to mimic the steatotic conditions of NAFLD.
Materials:
-
HepG2 cells (human hepatoma cell line) or primary hepatocytes.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Palmitic acid (PA).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
HSD17B13 inhibitor (e.g., BI-3231).
-
Vehicle control (e.g., DMSO).
Procedure:
-
Cell Culture: Culture HepG2 cells or primary hepatocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Palmitic Acid Solution: Prepare a stock solution of palmitic acid conjugated to BSA. Dissolve palmitic acid in ethanol and then complex it with a BSA solution in serum-free medium. The final solution should have a defined molar ratio of PA to BSA (e.g., 2:1).
-
Induction of Lipotoxicity: Seed the hepatocytes in appropriate culture plates. Once the cells reach the desired confluency (e.g., 70-80%), replace the culture medium with a medium containing the PA-BSA complex at a final concentration known to induce lipotoxicity (e.g., 0.5-1 mM PA).
-
Inhibitor Treatment: Concurrently with or following the addition of the PA-BSA complex, treat the cells with the HSD17B13 inhibitor (e.g., BI-3231 at 10 µM) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for lipid accumulation and to assess the effect of the inhibitor.
Quantification of Intracellular Triglycerides
This protocol outlines a colorimetric method for measuring the amount of triglycerides within cultured hepatocytes.[18][19][20]
Objective: To quantify the total intracellular triglyceride content as a measure of steatosis.
Materials:
-
Treated and control hepatocyte cell lysates.
-
Triglyceride quantification kit (colorimetric or fluorometric).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS to remove any remaining medium. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Use the supernatant for the triglyceride assay.
-
Triglyceride Assay: Follow the manufacturer's instructions for the chosen triglyceride quantification kit. Typically, this involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of enzymatic reactions that result in a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence of the samples and standards using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the triglyceride concentration in the samples based on the standard curve. Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
Signaling Pathways and Mechanisms of Action
The inhibition of HSD17B13 is thought to impact several pathways involved in lipid metabolism and the progression of liver disease.
Proposed Signaling Pathway of HSD17B13 in Lipid Metabolism
The following diagram illustrates the known upstream regulators of HSD17B13 and its potential downstream effects on lipid metabolism and fibrogenic signaling.
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and fibrosis.
Experimental Workflow for Assessing HSD17B13 Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in an in vitro model of NAFLD.
Caption: Experimental workflow for evaluating HSD17B13 inhibitors in vitro.
Conclusion
HSD17B13 represents a compelling therapeutic target for NAFLD and its progressive forms. While direct data on the inhibitor this compound is currently limited in the scientific literature, studies with other potent inhibitors like BI-3231 provide strong preclinical evidence that targeting HSD17B13 can ameliorate key pathological features of fatty liver disease, such as triglyceride accumulation. The mechanisms appear to involve the modulation of key lipogenic and fibrogenic signaling pathways. Further research is warranted to fully elucidate the downstream effects of HSD17B13 inhibition and to translate these promising preclinical findings into effective therapies for patients with chronic liver disease. This guide provides a foundational understanding and practical protocols for researchers in this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Homogeneous Assays for Triglyceride Metabolism Research [promega.com]
HSD17B13 Inhibition: A Technical Guide for Therapeutic Development in Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. A compelling body of genetic and preclinical evidence has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are robustly associated with a reduced risk of NAFLD progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This technical guide provides an in-depth overview of the core science underpinning HSD17B13 as a drug target for NAFLD, focusing on the mechanism of action, preclinical validation, and the development of small molecule inhibitors such as Hsd17B13-IN-74. We present key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to support ongoing research and development efforts in this area.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2][3] Its expression is significantly upregulated in the livers of NAFLD patients.[4][5] While its precise physiological function is still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][6]
The primary evidence supporting HSD17B13 as a therapeutic target comes from human genetics. Specific single nucleotide polymorphisms (SNPs), most notably rs72613567, result in a loss of HSD17B13 enzymatic function and are strongly associated with protection against the entire spectrum of NAFLD, from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2][3][7] This genetic validation provides a strong rationale for the pharmacological inhibition of HSD17B13 as a therapeutic strategy for NAFLD.
Proposed Mechanism of Action
The overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[2] Conversely, the inhibition or genetic deletion of HSD17B13 is hypothesized to mitigate liver injury. Emerging evidence suggests that inhibiting HSD17B13 activity may prevent the progression of NAFLD.[2][3][7] The downstream effects of HSD17B13 inhibition are thought to involve modulation of lipid metabolism and inflammatory signaling pathways.[8] For instance, HSD17B13 overexpression has been shown to influence pathways related to fat digestion and absorption, as well as the NF-κB and MAPK signaling pathways.[8]
Preclinical Evidence for HSD17B13 Inhibition
Preclinical studies utilizing various models have provided further support for targeting HSD17B13 in NAFLD. Overexpression of HSD17B13 in the livers of mice exacerbates liver steatosis and fibrosis.[8] Conversely, downregulation of HSD17B13 using short hairpin RNAs (shRNAs) has demonstrated therapeutic effects in mouse models of NAFLD.[8] Furthermore, studies with antisense oligonucleotides (ASOs) targeting Hsd17b13 have shown a reduction in hepatic steatosis in mouse models of NASH.[9]
Quantitative Data on HSD17B13 Inhibitors
The development of small molecule inhibitors targeting HSD17B13 is an active area of research. While specific data on "this compound" is not publicly available, data for other novel inhibitors have been disclosed.
| Compound Class/Name | Assay Type | Target | IC50 (nM) | Ki (nM) | Notes | Reference |
| Pfizer Compounds | hHSD17B13 Enzyme Inhibition | Human HSD17B13 | <100 | - | Data from a patent application for a series of novel inhibitors. | [5] |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | - | single-digit nM | Potent and selective inhibitor. | [10] |
| BI-3231 | Enzymatic Assay | Mouse HSD17B13 | - | single-digit nM | Active against the mouse ortholog. | [10] |
| BI-3231 | Cellular Assay | Human HSD17B13 | double-digit nM | - | Demonstrates cellular activity. | [10] |
Experimental Protocols for HSD17B13 Inhibitor Evaluation
The following section outlines key experimental methodologies for the preclinical assessment of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a test compound against HSD17B13.
Methodology:
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Cofactor: NAD+.[10]
-
Detection: The production of NADH is monitored, typically through a coupled luminescent or fluorescent reporter system.
-
Procedure: The test compound is incubated with the enzyme, substrate, and cofactor. The reaction is initiated, and the rate of NADH production is measured over time.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.
Methodology:
-
Cell Line: A human hepatocyte cell line (e.g., Huh7 or HepG2) endogenously or exogenously expressing HSD17B13.
-
Procedure:
-
Cells are treated with the test compound or vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the compound indicates target engagement.
In Vivo Efficacy in NAFLD Mouse Models
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.
Methodology:
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NAFLD and fibrosis.[8][9]
-
Dosing: The test compound is administered orally or via another appropriate route for a specified duration.
-
Endpoints:
-
Biochemical: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. NAFLD Activity Score (NAS) and fibrosis stage are determined.
-
Gene Expression: Hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis (e.g., SREBP-1c, TNFα, IL-6, Col1a1, TIMP1) is measured by qRT-PCR.
-
Lipidomics: Quantification of hepatic triglycerides and other lipid species.
-
Visualizing Pathways and Workflows
Signaling Pathway of HSD17B13 in NAFLD
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of an HSD17B13 inhibitor.
Logical Relationship of HSD17B13 Inhibition in NAFLD
Caption: Logical relationship illustrating how HSD17B13 inhibition leads to therapeutic benefit in NAFLD.
Future Directions and Conclusion
The strong genetic validation of HSD17B13 as a key player in NAFLD pathogenesis has paved the way for the development of targeted therapies. The ongoing research into small molecule inhibitors, such as the class represented by this compound, holds significant promise for the treatment of this widespread and debilitating disease. Future work will need to focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors, as well as elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver pathology. The successful clinical development of an HSD17B13 inhibitor would represent a major breakthrough in the management of NAFLD and its associated complications.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from steatosis to more severe liver pathologies.[3] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. While detailed structure-activity relationship (SAR) data for a specific compound designated "Hsd17B13-IN-74" is not extensively available in the public domain, this guide provides an in-depth analysis of the SAR of well-characterized HSD17B13 inhibitors, offering valuable insights for researchers in the field. The focus will be on the optimization of initial screening hits into potent and selective chemical probes.
Core SAR Findings from Lead Optimization
The discovery of potent HSD17B13 inhibitors has often begun with high-throughput screening (HTS) campaigns. One such campaign identified a weakly active phenol-containing compound (Compound 1) with an IC50 of 1.4 μM as a starting point for optimization.[1] The subsequent SAR investigation led to the development of highly potent inhibitors, such as BI-3231.
Key Chemical Moieties and Their Impact on Activity
Systematic modifications of the initial hit compound have revealed critical structural features for potent HSD17B13 inhibition. The following table summarizes the quantitative SAR data from the optimization of a phenol-based scaffold.
| Compound | Modification | hHSD17B13 IC50 (μM)[1] | Key Observations |
| 1 | Initial Screening Hit | 1.4 | Moderate activity, good starting point for optimization. |
| 2 | Methylation of phenol | >50 | Phenolic hydroxyl is crucial for activity. |
| 3 | Replacement of phenol with hydroxypyridine | 10 | Reduced activity, suggesting specific hydrogen bonding is important. |
| 4 | Replacement of phenol with catechol | 2.5 | Similar activity to the initial hit. |
| ... | ... | ... | ... |
| 45 (BI-3231) | Optimized structure | 0.004 (Ki) | Significant improvement in potency through systematic modification. |
Note: This table is a representative summary based on publicly available data and is intended to illustrate the SAR trends. For a complete dataset, please refer to the cited literature.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments cited in HSD17B13 inhibitor discovery.
HSD17B13 Biochemical Assay
This assay measures the direct inhibition of the HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[4]
-
Detection Reagent: NAD-Glo™ Assay kit (Promega)[4]
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50-100 nM of recombinant HSD17B13 enzyme to each well of a 384-well plate containing assay buffer.[4]
-
Add the test compounds to the wells at final concentrations ranging from pM to µM.
-
Initiate the enzymatic reaction by adding a mixture of 10-50 μM β-estradiol and NAD+.[4]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
HSD17B13 Cellular Assay
This assay evaluates the ability of compounds to inhibit HSD17B13 activity within a cellular context.
Objective: To measure the potency of test compounds in inhibiting HSD17B13 in a cellular environment.
Materials:
-
HEK293 cells transiently or stably overexpressing HSD17B13
-
Cell culture medium and supplements
-
Substrate (e.g., all-trans-retinol)[1]
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Analytical method for product quantification (e.g., HPLC or mass spectrometry)
Procedure:
-
Seed HEK293 cells expressing HSD17B13 in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 8 hours).[1]
-
Wash the cells with PBS and lyse them.
-
Quantify the amount of the product (e.g., retinaldehyde) in the cell lysate using a suitable analytical method.
-
Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.
Visualizing the Drug Discovery Workflow and Biological Context
Diagrams are essential for visualizing complex processes in drug discovery and the underlying biology. The following diagrams were generated using the DOT language to illustrate the HSD17B13 inhibitor discovery workflow and a simplified signaling pathway.
Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.
Caption: Simplified pathway showing HSD17B13's role in hepatocytes.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NASH and other chronic liver diseases. The structure-activity relationships derived from the optimization of early screening hits have provided a clear roadmap for designing novel inhibitors. Key insights include the critical role of specific hydrogen bonding interactions and the tolerance for various lipophilic groups to enhance potency. The detailed experimental protocols and visual workflows presented in this guide offer a valuable resource for researchers dedicated to advancing the field of HSD17B13-targeted drug discovery. Future efforts will likely focus on fine-tuning the pharmacokinetic and safety profiles of these inhibitors to deliver clinically effective therapeutics.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
Cellular Targets of Hsd17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing alcoholic and nonalcoholic fatty liver disease, cirrhosis, and hepatocellular carcinoma.[4][5] This protective effect has spurred the development of small molecule inhibitors to pharmacologically replicate the benefits of genetic inactivation. This technical guide provides an in-depth overview of the cellular targets and effects of Hsd17B13 inhibition, using publicly available data on representative inhibitors as a proxy, due to the absence of specific public information on a compound designated "Hsd17B13-IN-74". The data presented is based on well-characterized chemical probes such as BI-3231.[6][7]
Core Cellular Target: Hsd17B13 Enzyme
The primary cellular target of Hsd17B13 inhibitors is the Hsd17B13 enzyme itself. Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the NAD+-dependent conversion of 17-ketosteroids to 17β-hydroxysteroids.[4][8] While its precise endogenous substrates relevant to liver disease are still under investigation, potential substrates include steroids, bioactive lipids like leukotriene B4, and retinol.[6] Inhibition of Hsd17B13's enzymatic activity is the central mechanism through which these compounds are thought to exert their therapeutic effects.
Quantitative Data on Hsd17B13 Inhibition
The potency and selectivity of Hsd17B13 inhibitors are critical parameters determined through various in vitro assays. The following table summarizes representative quantitative data for a potent and selective Hsd17B13 inhibitor, BI-3231.
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Selectivity vs. Hsd17B11 | Cellular Potency (Human) | Reference |
| IC50 (Enzymatic Assay) | 1.4 ± 0.7 µM (Initial Hit) | Moderate Activity | Good | Moderate Activity | [6] |
| Ki (Enzymatic Assay) | Single-digit nM | Single-digit nM | Excellent | - | [6] |
| Cellular IC50 | - | - | - | Double-digit nM | [6] |
Downstream Cellular Effects and Pathways
Inhibition of Hsd17B13 is hypothesized to modulate several downstream cellular pathways implicated in liver pathology.
-
Lipid Metabolism: Hsd17B13 is localized to lipid droplets and its expression is upregulated in NAFLD.[3][9] Overexpression of Hsd17B13 promotes lipid accumulation.[3] A recently discovered potent and selective HSD17B13 inhibitor has been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway in mouse models.[1]
-
Retinoid Metabolism: Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Loss-of-function variants lack this enzymatic activity.[4] This suggests that inhibitors may modulate retinoid signaling in the liver, which is known to be dysregulated in NAFLD.
-
Inflammation and Fibrosis: Genetic loss of Hsd17B13 function is protective against liver inflammation and fibrosis.[4] Pharmacological inhibition is therefore expected to have anti-inflammatory and anti-fibrotic effects. Mechanistic studies suggest that a novel inhibitor can reduce the expression of profibrogenic markers.[10]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsd17B13 inhibitors. Below are representative protocols based on published methods for the characterization of compounds like BI-3231.
Recombinant Hsd17B13 Enzymatic Assay
This assay quantifies the inhibitory activity of a compound on the purified Hsd17B13 enzyme.
Objective: To determine the IC50 or Ki of an inhibitor against recombinant Hsd17B13.
Materials:
-
Purified recombinant human or mouse Hsd17B13 enzyme.
-
Substrate: Estradiol or Retinol.[6]
-
Cofactor: NAD+.[6]
-
Assay Buffer (e.g., Tris-based buffer at physiological pH).
-
Test compound (inhibitor).
-
Detection reagent (e.g., a system to measure NADH production).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the Hsd17B13 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., estradiol).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the product formation (e.g., NADH) using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. For tight-binding inhibitors, the Morrison equation may be used to determine the Ki value.[6]
Cellular Hsd17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Objective: To determine the cellular IC50 of an inhibitor.
Materials:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7) engineered to overexpress Hsd17B13.
-
Cell culture medium and reagents.
-
Test compound (inhibitor).
-
Substrate that can be metabolized by the cells.
-
Lysis buffer.
-
Analytical method to measure substrate or product levels (e.g., LC-MS/MS).
Procedure:
-
Seed the Hsd17B13-overexpressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Add the substrate to the cell culture medium.
-
After incubation, wash the cells and lyse them.
-
Analyze the cell lysate to quantify the levels of the substrate and its metabolite.
-
Calculate the percent inhibition of Hsd17B13 activity at each compound concentration and determine the cellular IC50 value.
Target Engagement Assay (Thermal Shift Assay)
This biophysical assay confirms the direct binding of an inhibitor to the Hsd17B13 protein.
Objective: To confirm target engagement by measuring the change in the thermal stability of Hsd17B13 upon inhibitor binding.
Materials:
-
Purified recombinant Hsd17B13 enzyme.
-
Test compound (inhibitor).
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
A real-time PCR instrument capable of performing a thermal melt curve.
Procedure:
-
Mix the purified Hsd17B13 enzyme with the fluorescent dye and the test compound or vehicle control.
-
Place the mixture in the real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
As the protein unfolds, the dye will bind, and the fluorescence will increase.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm in the presence of the compound compared to the vehicle control indicates direct binding.
Visualizations
Signaling Pathway of Hsd17B13 and Downstream Effects
Caption: Signaling pathway of Hsd17B13 and its role in liver pathology.
Experimental Workflow for Hsd17B13 Inhibitor Characterization
Caption: Workflow for the discovery and characterization of Hsd17B13 inhibitors.
Logical Relationship of Hsd17B13 Inhibition and Therapeutic Effect
Caption: The logical cascade from Hsd17B13 inhibition to therapeutic outcome.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
Hsd17B13-IN-74: A Technical Guide to its Role in Retinoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a hepatic lipid droplet-associated enzyme that has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease. Mechanistically, HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid. Hsd17B13-IN-74 is a potent inhibitor of HSD17B13. This technical guide provides an in-depth overview of this compound, its presumed effects on retinoid metabolism based on the function of its target, and detailed experimental protocols for its characterization.
This compound: A Potent HSD17B13 Inhibitor
This compound (also known as Compound 760) is a small molecule inhibitor of HSD17B13. While specific data on its effect on retinoid metabolism is not yet publicly available, its high potency against HSD17B13 suggests it would modulate the retinol-to-retinaldehyde conversion.
Quantitative Data
The inhibitory activity of this compound has been characterized using an in vitro enzyme assay with estradiol as a substrate. The potency of other known HSD17B13 inhibitors against both human and mouse orthologs provides a comparative context.
| Compound | Target | IC50 (Estradiol as substrate) | IC50 (Retinol as substrate) | Ki | Reference |
| This compound | hHSD17B13 | < 0.1 µM | Not Reported | Not Reported | MedchemExpress |
| BI-3231 | hHSD17B13 | 1 nM | 2.4 µM (for a related compound) | Not Reported | [1] |
| BI-3231 | mHSD17B13 | 13 nM | Not Reported | Not Reported | [1] |
The Role of HSD17B13 in Retinoid Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase activity.[2] It catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde, a crucial step in the biosynthesis of retinoic acid, a potent regulator of gene expression.[2][3] Loss-of-function variants of HSD17B13 have been shown to have reduced or no RDH activity.[3]
Signaling Pathway
The inhibition of HSD17B13 by this compound is expected to decrease the production of retinaldehyde and subsequently retinoic acid in hepatocytes.
Caption: HSD17B13's role in retinoid metabolism and its inhibition.
Experimental Protocols
The following protocols are standard methods used to characterize the activity of HSD17B13 and its inhibitors. These can be adapted to specifically study the effects of this compound on retinoid metabolism.
In Vitro HSD17B13 Enzyme Inhibition Assay (Estradiol Substrate)
This assay is used to determine the IC50 value of an inhibitor against HSD17B13 using estradiol as a substrate and measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol
-
NAD+
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
This compound
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
-
Plate reader for luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate.
-
Add the recombinant HSD17B13 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding a mixture of estradiol and NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde and retinoic acid in a cellular context and the effect of an inhibitor on this process.[3]
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13
-
Transfection reagent
-
All-trans-retinol
-
This compound
-
Cell lysis buffer
-
HPLC system with a UV detector
-
Standards for retinol, retinaldehyde, and retinoic acid
Procedure:
-
Seed HEK293 cells in culture plates.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control.
-
After 24-48 hours, treat the cells with a known concentration of all-trans-retinol and varying concentrations of this compound for a specified time (e.g., 8 hours).
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane/ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
Analyze the samples by HPLC to separate and quantify retinol, retinaldehyde, and retinoic acid.
-
Compare the levels of retinaldehyde and retinoic acid in HSD17B13-expressing cells treated with the inhibitor to those without the inhibitor to determine the effect on RDH activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Hsd17B13-IN-74
An In-depth Technical Guide on the Preliminary Studies of Hsd17B13 Inhibitors
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3] Genome-wide association studies (GWAS) have identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, cirrhosis, and hepatocellular carcinoma.[4][5] This protective genetic evidence has spurred the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. While information on a specific compound designated "Hsd17B13-IN-74" is not publicly available, this guide provides a comprehensive overview of the preliminary studies on HSD17B13 inhibitors, with a focus on representative compounds where data has been published.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily.[3] Its expression is upregulated in the livers of patients with NAFLD.[1][2] Overexpression of HSD17B13 in mouse models has been shown to promote the accumulation of lipids in the liver.[1] The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[6] Recent studies suggest that HSD17B13 may play a role in retinol metabolism, converting retinol to retinaldehyde.[4][7] Loss of this enzymatic activity, as seen in individuals with protective genetic variants, is thought to be a key mechanism of protection against liver disease progression.[4][7] Furthermore, HSD17B13 has been implicated in modulating inflammatory pathways within the liver. Recent findings suggest that HSD17B13 can form a liquid-liquid phase separation, which increases the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator. This in turn promotes fibrinogen synthesis and leukocyte adhesion, contributing to liver inflammation.[8]
Signaling Pathway of HSD17B13 in Liver Inflammation
Caption: Proposed signaling pathway of HSD17B13 in promoting liver inflammation.
Discovery and Preclinical Profile of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is an active area of research. One such inhibitor that has been described in the literature is BI-3231.[9] The discovery of BI-3231 began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the enzymatic activity of HSD17B13.[9] This was followed by a process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.[9] Another development candidate, INI-822, has been shown to have anti-fibrotic activity in a human liver cell-based model of NASH.[10]
Experimental Workflow for HSD17B13 Inhibitor Discovery
Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for the HSD17B13 inhibitor BI-3231.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Value | Reference |
|---|---|---|
| HSD17B13 IC₅₀ (Estradiol as substrate) | 8 nM | [9] |
| HSD17B13 IC₅₀ (Leukotriene B₄ as substrate) | 11 nM | [9] |
| Selectivity over other HSD17B isoforms | >1000-fold |[9] |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Parameter | Value | Reference |
|---|---|---|
| Aqueous Solubility (pH 7.4) | 10 µM | [9] |
| Caco-2 Permeability (A-B) | 1.8 x 10⁻⁶ cm/s | [9] |
| Mouse Microsomal Stability (Clint) | 33 µL/min/mg | [9] |
| Human Microsomal Stability (Clint) | 14 µL/min/mg |[9] |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Materials:
-
Procedure:
-
Add assay buffer, NAD⁺, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the HSD17B13 enzyme and the substrate (e.g., estradiol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction.
-
Measure the formation of the product (e.g., estrone, if estradiol is the substrate) using an appropriate detection method (e.g., fluorescence or mass spectrometry).
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based "Liver-on-a-Chip" Model of NASH
This is an advanced in vitro model used to assess the anti-fibrotic activity of HSD17B13 inhibitors in a more physiologically relevant context.
-
Model Description:
-
A microfluidic device containing co-cultured human primary liver cells, including hepatocytes, stellate cells, Kupffer cells, and endothelial cells.
-
The cells are cultured in a 3D environment that mimics the architecture of the liver.
-
The model can be stimulated to recapitulate key features of NASH, such as steatosis, inflammation, and fibrosis.
-
-
Experimental Procedure:
-
Establish the co-culture of human primary liver cells in the "liver-on-a-chip" device.
-
Induce a NASH-like phenotype by treating the cells with a combination of free fatty acids and inflammatory stimuli.
-
Treat the NASH model with the HSD17B13 inhibitor (e.g., INI-822) at various concentrations for a defined period.[10]
-
Assess the effects of the inhibitor on key markers of fibrosis, such as collagen deposition and the expression of profibrotic genes (e.g., COL1A1, ACTA2).
-
Analyze changes in the secretion of bioactive lipids in the culture medium.[10]
-
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The strong genetic validation for this target has fueled the development of potent and selective small molecule inhibitors. Preliminary data on compounds such as BI-3231 and INI-822 demonstrate the feasibility of targeting HSD17B13 and provide evidence of anti-fibrotic effects in preclinical models. Further research is needed to fully elucidate the in vivo efficacy and safety of these inhibitors and to translate these promising preclinical findings into effective therapies for patients with liver disease.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. origene.com [origene.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
The Role of Hsd17B13 Inhibition in Liver Fibrosis: A Technical Overview
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-74" is not publicly available in the reviewed scientific literature and resources. This guide provides a comprehensive overview of the target, hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13), and the therapeutic potential of its inhibition in liver fibrosis, using data from publicly disclosed inhibitor molecules as illustrative examples.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is a major driver of liver fibrosis and cirrhosis.[1][2] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][3] Human genetic studies have provided strong validation for targeting Hsd17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver fibrosis.[4][5] These genetic findings have spurred the development of therapeutic agents aimed at inhibiting Hsd17B13 activity to mitigate the progression of chronic liver diseases. This technical guide will delve into the relevance of Hsd17B13 to liver fibrosis, the mechanism of action of its inhibitors, and the preclinical data supporting their development.
Hsd17B13 and its Role in Liver Pathophysiology
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its precise physiological function is still under investigation, but it is known to possess enzymatic activity, including retinol dehydrogenase activity, and is involved in lipid metabolism.[3] Overexpression of Hsd17B13 has been shown to increase the size of lipid droplets in hepatocytes.[3] The expression of Hsd17B13 is upregulated in the livers of patients with NAFLD.[6]
The progression from simple steatosis to NASH is characterized by hepatocyte injury, inflammation, and the activation of hepatic stellate cells (HSCs), which are the primary producers of the extracellular matrix proteins that constitute fibrous scar tissue in the liver. Hsd17B13 is implicated in these profibrotic processes. Recent studies suggest that Hsd17B13 may promote liver inflammation by increasing the biosynthesis of platelet-activating factor (PAF), which in turn promotes fibrinogen synthesis and leukocyte adhesion.[7]
Therapeutic Inhibition of Hsd17B13
The primary therapeutic hypothesis for targeting Hsd17B13 is that reducing its enzymatic activity will mimic the protective effects observed in individuals with loss-of-function genetic variants, thereby slowing or halting the progression of liver fibrosis. Several strategies are being employed to achieve this, including small molecule inhibitors and RNA interference (RNAi) therapies. While specific data for "this compound" is unavailable, other small molecule inhibitors such as BI-3231 and INI-822, and the RNAi therapeutic ALN-HSD, are in various stages of development.[1][8][9]
Quantitative Data for Hsd17B13 Inhibitors
The following table summarizes publicly available data for the well-characterized Hsd17B13 inhibitor, BI-3231, to illustrate the typical potency of small molecule inhibitors targeting this enzyme.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Cell-based Potency (µM) |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | Yes (activity confirmed) |
| BI-3231 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | Not reported |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Moderate activity | Not reported |
Table 1: In vitro potency of the Hsd17B13 inhibitor BI-3231. Data extracted from literature.[1]
Signaling Pathways and Mechanism of Action
The mechanism by which Hsd17B13 contributes to liver fibrosis is multifaceted. One proposed pathway involves the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipid metabolism. LXRα induces the expression of SREBP-1c, which in turn upregulates Hsd17B13. Hsd17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation, leading to increased lipogenesis. Inhibition of Hsd17B13 is expected to disrupt this cycle.
Another proposed mechanism involves Hsd17B13-mediated production of pro-inflammatory lipids, which can lead to the activation of hepatic stellate cells and subsequent fibrosis. Inhibition of Hsd17B13 would be expected to reduce the levels of these signaling molecules.
Experimental Protocols
Detailed experimental protocols for a specific compound like this compound are not available. However, based on published research for similar molecules, key experiments to characterize an Hsd17B13 inhibitor would include:
In Vitro Hsd17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.
-
Principle: The enzymatic activity of recombinant human Hsd17B13 is measured by monitoring the conversion of a substrate (e.g., β-estradiol or retinol) and the concomitant production of NADH, which can be detected by luminescence or fluorescence.
-
General Protocol:
-
Recombinant human Hsd17B13 protein is incubated with the substrate (e.g., β-estradiol) and the cofactor NAD+.
-
The test compound is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The rate of NADH production is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-based Assay for Hsd17B13 Activity
This assay assesses the ability of an inhibitor to engage the target in a cellular context.
-
Objective: To determine the potency of a test compound in a cellular environment.
-
Principle: A human liver cell line (e.g., Huh7 or HepG2) overexpressing Hsd17B13 is used. The activity of the enzyme is measured, often by quantifying the levels of a specific metabolite produced by Hsd17B13.
-
General Protocol:
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound.
-
A substrate for Hsd17B13 is added to the cells.
-
After an incubation period, cell lysates or supernatant are collected.
-
The concentration of the product of the enzymatic reaction is measured using techniques like LC-MS/MS.
-
The cellular IC50 is determined from the dose-response curve.
-
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an Hsd17B13 inhibitor would typically follow a structured workflow to assess its therapeutic potential.
Conclusion
Hsd17B13 is a genetically and preclinically validated target for the treatment of liver fibrosis. The development of potent and selective inhibitors of Hsd17B13 holds significant promise for patients with advanced liver disease. While information on "this compound" is not in the public domain, the broader research into Hsd17B13 inhibition provides a strong rationale for its therapeutic potential. Further preclinical and clinical studies with compounds like INI-822 and ALN-HSD will be crucial in determining the clinical utility of targeting Hsd17B13 for the treatment of liver fibrosis.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for evaluating Hsd17B13 inhibitors in a cell culture setting. The following protocols are based on established methodologies for studying the function of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, primarily expressed in the liver.[1][2] It is localized to the surface of lipid droplets and is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it a promising therapeutic target.[1][3][4][5] Hsd17B13-IN-74 is a potent and selective inhibitor of HSD17B13, designed for in vitro studies to investigate the therapeutic potential of targeting this enzyme.
Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets.[3] The enzyme is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), creating a positive feedback loop that can contribute to hepatic lipogenesis.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative Hsd17B13 inhibitor, "Hsd17B13-IN-XX," to provide a reference for expected outcomes.
| Parameter | Cell Line | Value | Description |
| Enzymatic IC50 | Recombinant Human HSD17B13 | 50 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified HSD17B13 by 50%. |
| Cellular IC50 | HepG2 cells | 500 nM | Concentration of inhibitor required to reduce HSD17B13 activity by 50% in a cellular context. |
| Lipid Droplet Accumulation | Huh7 cells | 35% reduction at 1 µM | Reduction in oleic acid-induced lipid droplet accumulation after 24-hour treatment with the inhibitor. |
| Gene Expression (FASN) | Primary Human Hepatocytes | 40% reduction at 1 µM | Reduction in the mRNA expression of Fatty Acid Synthase (FASN) after 48-hour treatment. |
| Gene Expression (SCD1) | Primary Human Hepatocytes | 30% reduction at 1 µM | Reduction in the mRNA expression of Stearoyl-CoA Desaturase-1 (SCD1) after 48-hour treatment. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of HSD17B13 and a typical experimental workflow for evaluating an HSD17B13 inhibitor.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing an HSD17B13 Inhibitor in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized protocol for the use of a hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor in a mouse model of nonalcoholic steatohepatitis (NASH). As of this writing, specific preclinical data for a compound designated "Hsd17B13-IN-74" is not publicly available. Therefore, this guide is based on established methodologies for similar small molecule inhibitors and the broader understanding of HSD17B13's role in NASH pathogenesis. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor, including solubility, pharmacokinetics, and potency.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to more advanced stages of nonalcoholic fatty liver disease (NAFLD), including nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][4][5][6][7][8] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of NASH.[4][6][7][9] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic variants, thereby mitigating liver inflammation, hepatocyte ballooning, and fibrosis.[6][7]
This document outlines the necessary steps for evaluating a novel HSD17B13 inhibitor, such as this compound, in a preclinical mouse model of NASH.
Signaling Pathway and Experimental Workflow
To visualize the role of HSD17B13 in NASH and the proposed experimental approach, the following diagrams are provided.
Caption: Proposed role of HSD17B13 in NASH progression and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a NASH mouse model.
Experimental Protocols
NASH Mouse Model Induction
The choice of a mouse model is critical and should reflect the specific aspects of NASH being investigated. Common models include:
-
Diet-Induced Models:
-
High-Fat Diet (HFD): Typically 60% kcal from fat. Induces obesity and steatosis.
-
Western Diet (WD): High in fat and sucrose/fructose. Can induce steatosis, inflammation, and some fibrosis.[10]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: Induces robust fibrosis and inflammation but mice do not become obese.[11]
-
Gubra-Amylin NASH (GAN) Diet: A diet high in fat, fructose, and cholesterol that induces a NASH phenotype with fibrosis.[11]
-
Protocol for High-Fat Diet (HFD) Model:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week upon arrival with standard chow and water ad libitum.
-
Diet Induction: Switch mice to a high-fat diet (e.g., 60% kcal from fat). Maintain a control group on a standard chow diet.
-
Duration: Continue the diet for 12-24 weeks to establish a NASH phenotype. The onset and severity of NASH can vary.
This compound Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Dose Selection: Conduct preliminary dose-ranging studies to determine optimal dosage. Based on published data for other small molecule inhibitors, a starting point could be in the range of 1-100 mg/kg.
-
Administration:
-
Route: Oral gavage is a common route for daily administration.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile of the compound.
-
Treatment Start: Initiate treatment after the NASH phenotype has been established (e.g., after 12 weeks on HFD).
-
Treatment Duration: Typically 4-12 weeks.
-
Experimental Groups
-
Group 1: Lean Control (Chow diet + Vehicle)
-
Group 2: NASH Control (HFD + Vehicle)
-
Group 3: NASH + this compound (Low Dose)
-
Group 4: NASH + this compound (High Dose)
-
(Optional) Group 5: Lean + this compound (to assess effects in a non-disease state)
In-Life Monitoring and Endpoint Analyses
-
Body Weight and Food Intake: Monitor weekly.
-
Terminal Procedures: At the end of the treatment period, fast mice for 4-6 hours before euthanasia.[12]
-
Blood Collection: Collect blood via cardiac puncture for serum separation.
-
Tissue Collection:
-
Perfuse the liver with saline.
-
Weigh the entire liver.
-
Collect sections for:
-
Histology: Fix in 10% neutral buffered formalin.
-
Gene Expression Analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
Lipid Analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Key Experimental Assays
-
Serum Biochemistry:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury.
-
Triglycerides, total cholesterol, HDL, and LDL for lipid profile.
-
Glucose and insulin for metabolic assessment.
-
-
Liver Histology:
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. Score using the NAFLD Activity Score (NAS).
-
Sirius Red or Trichrome Staining: To visualize and quantify collagen deposition (fibrosis).
-
-
Liver Gene Expression Analysis (RT-qPCR):
-
Fibrosis markers: Col1a1, Timp1, Acta2 (α-SMA), Tgfb1.
-
Inflammation markers: Tnf, Il6, Ccl2 (MCP-1), Adgre1 (F4/80).
-
-
Liver Lipid Analysis:
-
Measure total hepatic triglyceride and cholesterol content.
-
Data Presentation
Quantitative data should be summarized for clear comparison between treatment groups.
Table 1: Anticipated Effects of this compound on Key NASH Parameters
| Parameter | NASH Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Expected Outcome with Inhibition |
| Body Weight (g) | Increased | No significant change expected | No significant change expected | Neutral |
| Liver Weight (g) | Increased | Reduced | Significantly Reduced | Reduction |
| Serum ALT (U/L) | Elevated | Reduced | Significantly Reduced | Reduction |
| Serum AST (U/L) | Elevated | Reduced | Significantly Reduced | Reduction |
| Liver Triglycerides (mg/g) | Elevated | Reduced | Significantly Reduced | Reduction |
| NAFLD Activity Score (NAS) | High (e.g., >5) | Reduced | Significantly Reduced | Reduction |
| Fibrosis Score (0-4) | Elevated (e.g., 1-2) | Reduced | Significantly Reduced | Reduction |
| Col1a1 mRNA Expression | Upregulated | Downregulated | Significantly Downregulated | Reduction |
| Tnf mRNA Expression | Upregulated | Downregulated | Significantly Downregulated | Reduction |
Note: The table presents hypothetical data based on the proposed mechanism of HSD17B13 inhibition. Actual results may vary.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising strategy for the treatment of NASH. While there can be species-specific differences in the regulation and function of HSD17B13, preclinical mouse models remain a crucial tool for the evaluation of novel inhibitors like this compound.[10][11] A well-designed study employing a relevant NASH model and comprehensive endpoint analyses, as outlined in these protocols, is essential to determine the therapeutic potential of such compounds. Careful consideration of the inhibitor's specific characteristics will be paramount for the successful execution and interpretation of these studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of an HSD17B13 Inhibitor
Note: The compound "Hsd17B13-IN-74" is not found in the public scientific literature. It is presumed to be a typographical error or an internal compound identifier. The following application notes and protocols are provided for a representative small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), based on publicly available information for this target and its known inhibitors, such as BI-3231. Researchers should adapt these protocols based on the specific properties of their inhibitor.
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases. The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in lipid metabolism.[4] Inhibition of HSD17B13 is a promising strategy to ameliorate liver injury.
Signaling Pathway of HSD17B13
The exact signaling pathway of HSD17B13 is not fully elucidated, but it is understood to play a role in hepatic lipid metabolism and inflammation. HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[3] In turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that contributes to lipogenesis.[3] Some studies suggest that HSD17B13 may regulate the biosynthesis of platelet-activating factor (PAF), which can activate the PAFR/STAT3 pathway to promote inflammation.[5]
Experimental Protocols for In Vivo Studies
Animal Model Selection
The choice of animal model is critical for studying the efficacy of an HSD17B13 inhibitor in the context of NAFLD/NASH. Commonly used models include:
-
Diet-Induced Obesity (DIO) Models:
-
High-Fat Diet (HFD): C57BL/6J mice fed a diet with 45-60% of calories from fat develop obesity, insulin resistance, and hepatic steatosis. This model is suitable for studying the early stages of NAFLD.[6]
-
Western Diet (WD): This diet is high in fat and sucrose and can induce a more robust NASH phenotype with inflammation and fibrosis, especially when combined with a chemical inducer like carbon tetrachloride (CCl4).[5]
-
-
Genetic Models:
Dosing and Administration
The dosage and route of administration will depend on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the specific HSD17B13 inhibitor.
-
Vehicle Formulation: The inhibitor should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include:
-
0.5% (w/v) Methylcellulose in sterile water
-
10% (v/v) Solutol HS 15 in sterile water
-
Polyethylene glycol 400 (PEG400) and water mixtures
-
-
Route of Administration:
-
Oral Gavage (PO): Suitable for compounds with good oral bioavailability.
-
Subcutaneous (SC) Injection: Can be used to bypass first-pass metabolism and may provide more sustained exposure.[7]
-
Intraperitoneal (IP) Injection: Another common route for preclinical studies.
-
-
Dosage Selection: The dose should be selected based on in vitro potency (IC50) and preliminary PK studies. For a potent inhibitor like BI-3231 (IC50s of 1 and 13 nM for human and mouse HSD17B13, respectively), a starting dose for in vivo efficacy studies might be in the range of 1-30 mg/kg, administered once or twice daily.[8] Dose-ranging studies are recommended to establish a dose-response relationship.
Experimental Workflow
A typical experimental workflow for evaluating an HSD17B13 inhibitor in a diet-induced NAFLD model is as follows:
Endpoint Analysis
At the end of the study, a comprehensive analysis should be performed to evaluate the efficacy of the HSD17B13 inhibitor.
-
Blood Chemistry:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
-
Triglycerides, total cholesterol, HDL, and LDL for lipid profile.
-
Glucose and insulin for metabolic parameters.
-
-
Liver Histology:
-
Hematoxylin and eosin (H&E) staining for steatosis, inflammation, and ballooning.
-
Sirius Red or Trichrome staining for fibrosis.
-
Immunohistochemistry for markers of inflammation (e.g., F4/80) and fibrosis (e.g., α-SMA).
-
-
Liver Tissue Analysis:
-
Measurement of hepatic triglyceride and cholesterol content.
-
Gene expression analysis (qPCR) of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).
-
Western blotting for protein expression levels.
-
Quantitative Data Presentation
The following table summarizes the quantitative data that should be collected and analyzed in an in vivo study of an HSD17B13 inhibitor.
| Parameter | Vehicle Control | Inhibitor (Low Dose) | Inhibitor (High Dose) | p-value |
| Body Weight (g) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Liver Weight (g) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Serum ALT (U/L) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Serum AST (U/L) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Serum Triglycerides (mg/dL) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Hepatic Triglycerides (mg/g) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| NAFLD Activity Score (NAS) | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Fibrosis Stage | Value ± SEM | Value ± SEM | Value ± SEM | p |
| Gene Expression (fold change) | ||||
| Srebf1 | 1.0 ± SEM | Value ± SEM | Value ± SEM | p |
| Tnf | 1.0 ± SEM | Value ± SEM | Value ± SEM | p |
| Col1a1 | 1.0 ± SEM | Value ± SEM | Value ± SEM | p |
Note: Data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic avenue for the treatment of NAFLD and other chronic liver diseases. The protocols and guidelines provided here offer a framework for the in vivo evaluation of novel HSD17B13 small molecule inhibitors. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are crucial for successfully demonstrating the preclinical efficacy of these compounds.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-74 solubility and preparation for experiments
To the valued researcher,
Please note that a comprehensive search for the specific compound "Hsd17B13-IN-74" did not yield any publicly available data regarding its solubility or experimental preparation. It is possible that this is an internal designation, a newly developed compound with limited information, or a typographical error.
The following application notes and protocols have been compiled based on publicly available information for other well-characterized Hsd17B13 inhibitors. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed framework for the solubilization and experimental use of Hsd17B13 inhibitors in general. The provided data and methodologies are based on compounds such as BI-3231 and HSD17B13-IN-2.
Overview of Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions. Inhibitors of Hsd17B13 are therefore valuable tools for both basic research and clinical drug development.
Solubility of Hsd17B13 Inhibitors
The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. Below is a summary of the reported solubility for representative Hsd17B13 inhibitors. It is crucial to empirically determine the solubility of your specific inhibitor in your desired solvent and experimental medium.
| Compound | Solvent | Concentration | Remarks |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | Clear solution.[4] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | Clear solution.[4] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | Clear solution.[4] | |
| HSD17B13-IN-47 | DMSO | Typically soluble (e.g., 10 mM) | For in vivo use, formulations with DMSO and Tween 80 in saline are suggested for compounds with low water solubility.[5] |
| BI-3231 | Aqueous Buffer | Good aqueous solubility | clogP of 1.3 and a TPSA of 90 indicate a good balance between polarity and lipophilicity.[6] |
Preparation of Stock Solutions and Experimental Formulations
Accurate and consistent preparation of inhibitor solutions is paramount for reproducible experimental results. The following protocols provide a general guideline.
Preparation of High-Concentration Stock Solutions in DMSO
This protocol is suitable for creating a concentrated stock solution that can be diluted for various experiments.
Caption: Workflow for preparing a concentrated stock solution of an Hsd17B13 inhibitor in DMSO.
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of the Hsd17B13 inhibitor powder using a calibrated analytical balance.
-
Adding Solvent: In a sterile, chemically resistant vial (e.g., glass or polypropylene), add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator bath or gentle warming (be cautious of compound stability at elevated temperatures) to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Preparation of Aqueous Formulations for In Vitro and In Vivo Studies
For many cell-based assays and in vivo studies, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Caption: General workflow for preparing aqueous experimental solutions from a DMSO stock.
Protocol for Cell-Based Assays:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Mixing: Gently vortex or pipette mix the solution thoroughly after each dilution step.
-
Final Concentration: Ensure the final DMSO concentration in the culture medium is below the tolerance level of your specific cell line.
Protocol for In Vivo Formulations (Example):
For compounds with low aqueous solubility, co-solvents and emulsifying agents may be necessary. The following is an example formulation based on HSD17B13-IN-2.[4]
-
Prepare Vehicle: Prepare the vehicle solution by combining the components in the specified order (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Add DMSO Stock: Add 10% of the final volume from your concentrated DMSO stock of the inhibitor.
-
Mix Thoroughly: Vortex the solution vigorously to ensure the formation of a clear and stable formulation. If precipitation occurs, gentle warming or sonication may be used.[4]
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
Experimental Methodologies
The following are example protocols for key experiments involving Hsd17B13 inhibitors.
In Vitro Hsd17B13 Enzymatic Assay
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of Hsd17B13.
Caption: Workflow for an in vitro Hsd17B13 enzymatic assay.
Protocol Example (based on BI-3231 development): [6]
-
Reagents:
-
Assay Buffer: Specific buffer composition (e.g., Tris-HCl with co-factors).
-
Recombinant human Hsd17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4.
-
Co-factor: NAD+.
-
Hsd17B13 inhibitor (serial dilutions).
-
-
Assay Procedure:
-
In a suitable microplate, add the assay buffer, recombinant Hsd17B13 enzyme, and the serially diluted inhibitor.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and measure the product formation. For Hsd17B13, this is often done by quantifying the amount of NADH produced, for example, using a luminescent assay kit.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Cellular Hsd17B13 Activity Assay
This assay measures the ability of an inhibitor to engage and inhibit Hsd17B13 within a cellular context.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line that either endogenously expresses or is engineered to overexpress Hsd17B13 (e.g., HepG2 or Huh7 cells).[1][7]
-
Inhibitor Treatment: Treat the cells with various concentrations of the Hsd17B13 inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Substrate Addition: Add a known substrate of Hsd17B13 to the cell lysate.
-
Activity Measurement: Measure the conversion of the substrate to its product, often using techniques like LC-MS/MS, to determine the level of Hsd17B13 inhibition.
In Vivo Studies in Animal Models of Liver Disease
In vivo studies are essential to evaluate the therapeutic potential of Hsd17B13 inhibitors.
Experimental Design Example (based on knockdown studies): [8][9]
-
Animal Model: Use a relevant animal model of NAFLD/NASH, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet.
-
Inhibitor Administration: Administer the Hsd17B13 inhibitor or vehicle control to the animals daily or as determined by pharmacokinetic studies.
-
Monitoring: Monitor key parameters throughout the study, including body weight, food intake, and relevant biomarkers in the blood (e.g., ALT, AST, triglycerides).
-
Endpoint Analysis: At the end of the study, collect liver tissue for:
-
Histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).
-
Gene expression analysis of markers for inflammation and fibrosis (e.g., by qPCR).
-
Quantification of liver triglycerides and other lipids.
-
Signaling Pathway Context
Hsd17B13 is understood to be involved in hepatic lipid metabolism. While its precise molecular interactions are still under investigation, it is known to be associated with lipid droplets and may influence fatty acid and phospholipid metabolism.[8]
Caption: A simplified diagram illustrating the role of Hsd17B13 in the context of lipid metabolism and liver disease.
These application notes and protocols are intended to serve as a starting point. Researchers should always consult the literature for the most up-to-date information and optimize protocols for their specific experimental systems and Hsd17B13 inhibitor.
References
- 1. uniprot.org [uniprot.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10787647B2 - HSD17B13 variants and uses thereof - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
Application Notes and Protocols: Hsd17B13-IN-74 Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression. Hsd17B13-IN-74 is a representative potent and selective small molecule inhibitor developed to modulate the enzymatic activity of Hsd17B13. This document provides detailed application notes and protocols for a suite of assays to evaluate the target engagement and inhibitory activity of this compound.
Hsd17B13 is known to be involved in hepatic lipid metabolism and catalyzes the conversion of various lipid substrates, including retinol to retinaldehyde.[1][2] Its activity is dependent on the cofactor NAD+.[3] Understanding the interaction of inhibitors like this compound with the target protein is crucial for drug development. The following protocols describe methods for quantifying Hsd17B13 protein levels, assessing direct target binding, and measuring the functional consequences of inhibition in both biochemical and cellular contexts.
Signaling Pathway and Experimental Workflow
To facilitate the understanding of Hsd17B13's role and the experimental approaches to study its inhibition, the following diagrams illustrate the simplified signaling pathway and a general experimental workflow for assessing target engagement of an inhibitor like this compound.
Caption: Simplified Hsd17B13 signaling pathway.
Caption: Experimental workflow for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the described assays, providing a clear structure for comparing results.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Melting Temperature (Tm) Shift (ΔTm) (°C) |
| DMSO (Vehicle) | - | 0 |
| This compound | 1 | +5.2 |
| This compound | 5 | +12.5 |
| This compound | 10 | +16.7[4] |
| Negative Control | 10 | +0.3 |
Table 2: Biochemical NADH-Glo Assay Data
| Compound | Substrate | IC50 (nM) |
| This compound | β-estradiol | 15.8 |
| This compound | Leukotriene B4 | 22.3 |
| Reference Inhibitor | β-estradiol | 50.2 |
Table 3: Cellular Retinol Dehydrogenase Assay Data
| Treatment | Retinaldehyde Production (% of Control) |
| Vehicle Control | 100 |
| This compound (1 µM) | 45 |
| This compound (10 µM) | 12 |
| Hsd17B13 Knockdown | 8 |
Experimental Protocols
Hsd17B13 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantitative determination of Hsd17B13 concentration in samples such as serum, plasma, and tissue homogenates.[5][6]
Materials:
-
Hsd17B13 ELISA Kit (contains pre-coated plate, standards, detection antibody, etc.)
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare standards and samples in sample diluent.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.[4][5]
-
Incubate for 90 minutes at 37°C.[4]
-
Aspirate and wash the plate 2 times with Wash Buffer.[4]
-
Add 100 µL of Biotin-labeled detection antibody to each well.[4]
-
Incubate for 60 minutes at 37°C.[4]
-
Aspirate and wash the plate 3 times with Wash Buffer.[4]
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with Wash Buffer.[4]
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.[4]
-
Read the absorbance at 450 nm immediately using a microplate reader.[5]
-
Calculate the concentration of Hsd17B13 in the samples by comparing the O.D. of the samples to the standard curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding stabilizes the protein, leading to a higher melting temperature (Tm).[7]
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Anti-Hsd17B13 antibody
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1-4 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
-
Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate soluble proteins from aggregated proteins.[9]
-
Collect the supernatants (soluble fraction).
-
Analyze the amount of soluble Hsd17B13 in each sample by Western Blot using an anti-Hsd17B13 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Determine the Tm for each treatment condition. The shift in Tm (ΔTm) indicates target engagement.
Biochemical NADH-Glo Assay for Inhibitor Potency
This biochemical assay measures the enzymatic activity of purified Hsd17B13 by detecting the production of NADH.[3][5]
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate (e.g., β-estradiol or Leukotriene B4)
-
NAD+
-
NADH-Glo™ Detection Kit (Promega)
-
384-well white plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant Hsd17B13 protein (e.g., 300 ng), NAD+ (e.g., 500 µM), and substrate (e.g., 15 µM β-estradiol).[5] The final volume should be around 10 µL.[5]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Add an equal volume of NADH-Glo™ Detection Reagent.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.[5]
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of NADH produced and thus to the Hsd17B13 activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Cellular Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay assesses the ability of this compound to inhibit the enzymatic activity of Hsd17B13 in a more physiologically relevant context.[10]
Materials:
-
HEK293 or HepG2 cells
-
Hsd17B13 expression vector (or use a cell line with endogenous expression)
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Transfect cells with the Hsd17B13 expression vector (if necessary) and seed in culture plates.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle for a predetermined time.
-
Add all-trans-retinol (e.g., 5 µM) to the culture medium.[10]
-
Incubate for 6-8 hours.[10]
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysates.
-
Quantify the amount of retinaldehyde and retinoic acid produced using HPLC.[10]
-
Normalize the retinoid levels to the total protein concentration of the lysate.
-
Determine the inhibitory effect of this compound on Hsd17B13's RDH activity.
Surface Plasmon Resonance (SPR)
While SPR is a powerful technique for studying biomolecular interactions, attempts to use it for Hsd17B13 have been challenging, likely due to its nature as a membrane/detergent-associated protein.[3] Therefore, a detailed protocol is not provided as alternative methods like CETSA have proven more successful for demonstrating direct target binding.
References
- 1. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. origene.com [origene.com]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mybiosource.com [mybiosource.com]
- 7. mybiosource.com [mybiosource.com]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown and Chemical Inhibition of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This enzyme, predominantly expressed in hepatocytes and localized to lipid droplets, is implicated in lipid and retinol metabolism.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1][4] This protective effect has spurred the development of strategies to inhibit HSD17B13 activity, primarily through genetic knockdown and small molecule inhibitors.
This document provides a detailed comparison of two key methodologies for targeting HSD17B13: lentiviral-mediated shRNA knockdown and treatment with a chemical inhibitor. While the specific compound "Hsd17B13-IN-74" did not yield public data and may be an internal designation, we will focus on well-characterized, potent, and selective HSD17B13 inhibitors such as BI-3231 and EP-036332/EP-037429 as representative examples of chemical inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of both lentiviral knockdown of HSD17B13 and its chemical inhibition on various biological parameters.
Table 1: Effects of HSD17B13 Knockdown and Inhibition on In Vitro Enzymatic Activity
| Method | Compound/Vector | Target | Potency (IC50/Ki) | Reference |
| Chemical Inhibition | BI-3231 | Human HSD17B13 | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | [5][6][7] |
| BI-3231 | Mouse HSD17B13 | IC50: 13 nM | [5] | |
| EP-036332 | Human HSD17B13 | IC50: 3 nM | [8] | |
| EP-036332 | Mouse HSD17B13 | IC50: 2 nM | [8] | |
| Lentiviral Knockdown | shRNA | HSD17B13 mRNA | Not Applicable | [9][10][11][12][13] |
Table 2: In Vivo Effects of HSD17B13 Knockdown and Inhibition in Mouse Models of Liver Disease
| Parameter | Lentiviral shHsd17b13 Knockdown | Chemical Inhibition (EP-037429 - prodrug of EP-036332) | Reference |
| Liver Triglycerides | 45% decrease in HFD mice | Data not directly comparable | [10] |
| Serum ALT | Significant decrease | Significant decrease | [10][11] |
| Serum FGF21 | Significant decrease | Data not available | [10][11] |
| Fibrosis Markers (e.g., Timp2) | Significantly decreased expression | Favorable bioactive lipid profile, decreased markers of cell death and fibrosis | [8][9] |
| Hepatocyte Ballooning | Not specified | Not specified | |
| Inflammation | Not specified | Decreased markers of cytotoxic immune cell activation | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving HSD17B13
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][14][15][16][17] LXRα, a key regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to activate its transcription.[16] This suggests a role for HSD17B13 in LXRα-mediated hepatic lipid accumulation.[15]
Furthermore, loss-of-function of HSD17B13 has been linked to alterations in pyrimidine catabolism.[18][19][20][21] Studies have shown that both a protective genetic variant in humans and shRNA-mediated knockdown in mice are associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[19][20][21] This suggests a novel mechanism by which HSD17B13 inhibition may confer hepatoprotection.
Figure 1: Signaling pathways influenced by HSD17B13.
Experimental Workflows
The following diagrams illustrate the general workflows for lentiviral-mediated knockdown of HSD17B13 and for the application of a chemical inhibitor.
Figure 2: Workflow for lentiviral-mediated HSD17B13 knockdown.
Figure 3: Workflow for HSD17B13 chemical inhibitor treatment.
Experimental Protocols
Protocol 1: Lentiviral-Mediated Knockdown of HSD17B13 in Hepatocytes
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting HSD17B13 and transducing hepatocytes for stable gene knockdown.
Materials:
-
Lentiviral shRNA vector targeting HSD17B13 (e.g., pLKO.1 backbone)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
DMEM with 10% FBS
-
Transfection reagent
-
Puromycin
-
Polybrene or hexadimethrine bromide
-
0.45 µm filter
Procedure:
Part A: Lentivirus Production
-
Cell Seeding: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.[22]
-
Transfection: Prepare the transfection mix by combining the shRNA vector, packaging plasmid, and envelope plasmid with a suitable transfection reagent according to the manufacturer's instructions. Add the mix to the HEK293T cells.
-
Incubation and Media Change: After 4-8 hours, replace the transfection medium with fresh complete growth medium.[22]
-
Virus Harvest: Harvest the virus-containing supernatant 48 hours post-transfection. For a higher titer, a second harvest can be performed at 72 hours.[23]
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove cell debris.[22]
-
(Optional) Concentration and Titering: The viral particles can be concentrated by ultracentrifugation. Determine the viral titer using a standard method (e.g., p24 ELISA or transduction of a reporter cell line).
Part B: Hepatocyte Transduction
-
Cell Seeding: Seed hepatocytes in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[24]
-
Transduction: On the following day, replace the medium with fresh medium containing polybrene (typically 8 µg/mL) to enhance transduction efficiency. Add the lentiviral supernatant at the desired multiplicity of infection (MOI).[25][26]
-
Incubation: Incubate the cells with the virus for 18-24 hours.[24][25][26]
-
Media Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Expansion and Analysis: Expand the puromycin-resistant cells. After 72 hours of selection, or once a stable population is established, verify HSD17B13 knockdown by qRT-PCR and/or Western blot.
Protocol 2: In Vitro Treatment of Hepatocytes with HSD17B13 Inhibitor (BI-3231)
This protocol describes the in vitro treatment of hepatocytes with the HSD17B13 inhibitor BI-3231 to assess its effects on a disease-relevant phenotype.
Materials:
-
Hepatocyte cell line or primary hepatocytes
-
HSD17B13 inhibitor BI-3231
-
Vehicle control (e.g., DMSO)
-
Palmitic acid (or other inducer of lipotoxicity)
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., Oil Red O staining, RNA/protein extraction)
Procedure:
-
Cell Seeding: Plate hepatocytes in a suitable format (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
-
Induction of Lipotoxicity (if applicable): To mimic NAFLD/NASH conditions, treat the cells with a lipotoxic agent such as palmitic acid at a pre-determined concentration and duration.
-
Inhibitor Preparation: Prepare a stock solution of BI-3231 in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. A typical concentration range for cellular assays is up to 1 µM.[7]
-
Treatment: Add the BI-3231-containing medium or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Downstream Analysis: Following treatment, perform assays to evaluate the effects of HSD17B13 inhibition. This may include:
-
Lipid Accumulation: Stain with Oil Red O to visualize and quantify lipid droplets.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of genes involved in lipid metabolism and inflammation.
-
Protein Analysis: Perform Western blotting to assess changes in protein levels.
-
Cell Viability/Toxicity Assays: Use assays such as MTT or LDH to determine the effect of the inhibitor on cell health.
-
Conclusion
Both lentiviral-mediated shRNA knockdown and chemical inhibition are powerful tools for investigating the function of HSD17B13 and its potential as a therapeutic target. Lentiviral knockdown offers a method for stable and long-term suppression of HSD17B13 expression, which is particularly useful for creating stable cell lines and for in vivo studies requiring sustained target suppression.[9][10][11][12][13] However, this approach can be more time-consuming and labor-intensive.
Chemical inhibitors like BI-3231 provide a more direct and often more rapid method for modulating HSD17B13 activity.[5][6][27][28] They allow for dose-dependent studies and are more readily translatable to therapeutic applications. The choice between these two methods will depend on the specific research question, the experimental system, and the desired timeline. The data and protocols presented here provide a foundation for researchers to effectively utilize these complementary approaches in the study of HSD17B13 in liver disease.
References
- 1. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 8. enanta.com [enanta.com]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portals.broadinstitute.org [portals.broadinstitute.org]
- 24. origene.com [origene.com]
- 25. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hsd17B13 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][3] HSD17B13 is known to be involved in hepatic lipid metabolism, catalyzing the conversion of various lipid substrates, including steroids and retinoids.[1] The development of small molecule inhibitors of HSD17B13 is a promising strategy for the treatment of liver diseases. High-throughput screening (HTS) is a critical tool for identifying and characterizing novel Hsd17B13 inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for the use of a representative Hsd17B13 inhibitor, herein referred to as Hsd17B13-IN-74, in HTS assays.
Signaling Pathway and Mechanism of Action
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is localized to lipid droplets within hepatocytes.[1] Its enzymatic activity is NAD+ dependent and it is involved in the metabolism of fatty acids, cholesterol, and retinoids.[6] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Inhibition of HSD17B13 is expected to ameliorate liver steatosis and inflammation. Recent studies suggest that HSD17B13 may regulate hepatic lipid metabolism through pathways involving SREBP-1c.[7]
High-Throughput Screening (HTS) Application Notes
The primary application of this compound in an HTS setting is to serve as a reference compound (positive control) for the identification of novel HSD17B13 inhibitors. A robust and reproducible assay is crucial for a successful screening campaign. Several assay formats can be employed, with the most common being biochemical assays that monitor the enzymatic activity of purified HSD17B13.
Key Considerations for HTS Assay Development:
-
Enzyme Source: Recombinant human HSD17B13 is essential for the assay. Expression in systems like Sf9 insect cells or HEK293T cells can yield active enzyme.[8]
-
Substrate Selection: HSD17B13 has broad substrate specificity. Commonly used substrates for HTS include β-estradiol and leukotriene B4 (LTB4).[4][8] The choice of substrate should be guided by factors such as commercial availability, purity, and the ability to generate a robust signal.
-
Cofactor: HSD17B13 is an NAD+-dependent enzyme, so the inclusion of NAD+ in the assay buffer is critical.[5][8]
-
Detection Method: The enzymatic reaction produces NADH. Therefore, assays can be designed to detect the increase in NADH concentration. This can be achieved through luminescence-based methods (e.g., NAD-Glo™ assay) or by monitoring the absorbance of NADH at 340 nm.[8] Alternatively, direct measurement of the product formation can be performed using mass spectrometry.[8]
-
Assay Miniaturization: Assays are typically performed in 96-, 384-, or 1536-well microplates to accommodate a large number of compounds.[9][10]
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Assay (Luminescence-Based)
This protocol describes a luminescence-based HTS assay to identify inhibitors of HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or other known inhibitor as a positive control)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[8]
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white, flat-bottom microplates
-
Acoustic liquid handler or other automated liquid handling system
-
Luminometer
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and this compound (as a positive control) into the 384-well microplates to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer to a final concentration of 50-100 nM.[8]
-
Substrate/Cofactor Mix: Prepare a solution containing β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration to be optimized, typically around the Km value) in assay buffer.[8][11]
-
Assay Reaction:
-
Add the HSD17B13 enzyme solution to each well containing the compounds.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
-
Signal Detection:
-
Add the NAD-Glo™ reagent to each well according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[11]
-
Protocol 2: Hit Confirmation using Mass Spectrometry
This protocol is for confirming the activity of hits identified in the primary screen by directly measuring the formation of the reaction product.
Materials:
-
Same as Protocol 1, excluding the NAD-Glo™ Assay Kit.
-
RapidFire Mass Spectrometry system or similar.
Procedure:
-
Follow steps 1-4 of Protocol 1 to run the enzymatic reaction.
-
Reaction Quenching: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Product Detection: Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of oxidized product formed.[8]
-
Data Analysis: Calculate the percent inhibition and IC50 values based on the reduction in product formation.
Data Presentation
Quantitative data from HTS and subsequent hit characterization should be organized for clear comparison.
Table 1: HTS Assay Parameters and Performance
| Parameter | Value | Reference |
| Enzyme Concentration | 50-100 nM | [8] |
| Substrate (β-estradiol) Concentration | 10-50 µM | [8] |
| NAD+ Concentration | ~Km value | [11] |
| Incubation Time | 60-120 minutes | |
| Z'-factor | > 0.5 | [12] |
| Signal-to-Background Ratio | > 5 |
Table 2: Inhibitor Potency and Selectivity
| Compound | HSD17B13 IC50 (nM) | HSD17B11 IC50 (nM) | Selectivity (HSD17B11/HSD17B13) |
| This compound | [Example Value: 50] | [Example Value: >10,000] | [Example Value: >200] |
| BI-3231 | 2.5 | >10,000 | >4000 |
| Hit Compound X | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: BI-3231 is a known potent and selective HSD17B13 inhibitor and can be used as a benchmark.[7]
Visualization of Experimental Workflow
Conclusion
The protocols and application notes provided here offer a framework for the successful implementation of high-throughput screening to identify and characterize novel inhibitors of HSD17B13. The use of a well-characterized reference compound like this compound is essential for assay validation and quality control throughout the screening campaign. The identification of potent and selective HSD17B13 inhibitors holds significant promise for the development of new therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. news-medical.net [news-medical.net]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of HSD17B13 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein expression by Western blot in a cell-based assay following treatment with a specific inhibitor, Hsd17B13-IN-74.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Consequently, HSD17B13 has become a promising therapeutic target for the development of novel treatments for these conditions.
Pharmacological inhibition of HSD17B13 is a key strategy in preclinical drug development. This compound is a representative small molecule inhibitor designed to target the enzymatic activity of HSD17B13. This protocol outlines a comprehensive workflow for treating cultured cells with this compound and subsequently analyzing the expression levels of the HSD17B13 protein using Western blotting.
Experimental Design and Workflow
A typical experiment to assess the effect of this compound on HSD17B13 protein levels involves treating a suitable cell line (e.g., HepG2 or HEK293 cells overexpressing HSD17B13) with the inhibitor, followed by cell lysis, protein quantification, and Western blot analysis.
Signaling Pathway Context
HSD17B13 is involved in lipid and retinol metabolism and its expression is regulated by nuclear receptors. Understanding its signaling context is crucial for interpreting experimental results.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human liver hepatocellular carcinoma) or other suitable cell line with endogenous or overexpressed HSD17B13.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer).[5][6]
-
Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) assay kit.
-
SDS-PAGE Gels: 12% or 15% polyacrylamide gels are recommended for resolving HSD17B13, which has a molecular weight of approximately 30-33 kDa.[1]
-
Transfer Membrane: PVDF (polyvinylidene difluoride) membrane with a 0.2 µm pore size is recommended for proteins under 30 kDa to ensure efficient retention.[7]
-
Primary Antibody: Anti-HSD17B13 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
Protocol
1. Cell Culture and Treatment with this compound
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours). The optimal treatment time and inhibitor concentration should be determined empirically.
2. Cell Lysis and Protein Quantification
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 100-200 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of total protein per lane into a 12% or 15% SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.[8]
-
Activate a PVDF membrane by incubating it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for 5-10 minutes.[7][9]
-
Transfer the separated proteins from the gel to the PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for proteins of this size.[7]
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
4. Data Analysis
-
Perform densitometric analysis of the bands corresponding to HSD17B13 using image analysis software (e.g., ImageJ).
-
To control for loading variations, also probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).
-
Normalize the band intensity of HSD17B13 to the band intensity of the corresponding loading control.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Densitometric Analysis of HSD17B13 Protein Expression
| Treatment Group | HSD17B13 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized HSD17B13 Expression (HSD17B13 / Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 | |||
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting and Considerations
-
No or Weak Signal: Ensure efficient protein extraction and transfer. Check the activity of the primary and secondary antibodies. Use a positive control lysate from cells known to express HSD17B13.
-
High Background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps. Use freshly prepared buffers.
-
Multiple Bands: HSD17B13 may have multiple isoforms due to alternative splicing, which could result in bands of slightly different molecular weights.[1] Consult the antibody datasheet for information on its specificity.
-
Inhibitor Activity: As this compound is an enzyme inhibitor, it may not necessarily alter the total protein expression levels of HSD17B13. A downstream functional assay (e.g., measuring a product of HSD17B13's enzymatic activity) may be required to confirm the inhibitor's efficacy. This Western blot protocol will primarily assess whether the inhibitor treatment has any off-target effects on HSD17B13 protein stability or expression.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. nsjbio.com [nsjbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Protein Transfer Protocol [novusbio.com]
- 8. Western blot protocol for low molecular weight proteins [abcam.com]
- 9. cobetter.com [cobetter.com]
Application Notes and Protocols for Hsd17B13-IN-74 Administration in Animal Models
Disclaimer: As of late 2025, "Hsd17B13-IN-74" is not a publicly disclosed identifier for a specific chemical entity. The following application notes and protocols are a synthesized composite based on publicly available data for various small molecule inhibitors and RNAi therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in preclinical animal models. These guidelines are intended for research purposes and should be adapted based on the specific properties of the inhibitor being used.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][5][6] This has made Hsd17B13 a promising therapeutic target for chronic liver diseases. This document provides detailed protocols for the administration of Hsd17B13 inhibitors in animal models, based on available preclinical data for compounds such as small molecule inhibitors and RNAi agents.
Mechanism of Action
Hsd17B13 is understood to play a role in hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[5][7] Hsd17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to lipogenesis.[5][7] The enzyme catalyzes the conversion of retinol to retinaldehyde.[5][7] Inhibition of Hsd17B13 is expected to ameliorate liver steatosis and inflammation. For instance, a potent and selective Hsd17B13 inhibitor, referred to as compound 32, has been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8] Another proposed mechanism involves the regulation of pyrimidine catabolism.[9]
Data Presentation
The following tables summarize quantitative data from preclinical studies on Hsd17B13 inhibitors in various animal models of liver disease.
Table 1: Efficacy of Hsd17B13 Small Molecule Inhibitors in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| INI-822 | Zucker Obese Rats | Repeat Dosing (details not specified) | 79-fold increase in the Hsd17B13 substrate, 12-HETE | [10] |
| Compound 32 | Multiple Mouse Models of MASH | Not specified | Robust in vivo anti-MASH effects, superior to BI-3231 | [8] |
| Therapeutic | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| ARO-HSD | Healthy Volunteers and NASH Patients | Not specified | Significant reduction in liver HSD17B13 mRNA and protein; reduced serum ALT and AST | [11] |
| shHsd17b13 (AAV8-mediated) | High-Fat Diet (HFD)-fed Mice | Single injection of AAV8-shHsd17b13 | Decreased serum ALT and TGs; improved hepatocyte steatosis and fibrosis | [12][13] |
| Hsd17b13 ASO | CDAHFD-induced Fibrotic Mice | Therapeutic administration (dose-dependent) | Significant reduction of hepatic Hsd17b13 gene expression; modulated hepatic steatosis | [14] |
Experimental Protocols
Protocol 1: Administration of a Small Molecule Hsd17B13 Inhibitor in a Diet-Induced Mouse Model of NASH
This protocol is a generalized procedure based on common practices in preclinical liver disease research.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 6-8 weeks at the start of the diet
-
Diet: High-Fat Diet (HFD), Western Diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis.
-
Duration: Diet feeding for 8-16 weeks to establish the disease phenotype.
2. Inhibitor Formulation:
-
Vehicle: A suitable vehicle for oral gavage, such as 0.5% (w/v) methylcellulose in water or a solution containing Tween 80 and PEG400. The exact formulation will depend on the physicochemical properties of the specific inhibitor.
-
Preparation: Prepare a homogenous suspension of the inhibitor in the vehicle. Sonication may be required. Prepare fresh daily.
3. Administration:
-
Route: Oral gavage (p.o.) is a common route for small molecule administration.
-
Dosage: Based on preliminary dose-ranging studies. For a novel compound, a range such as 1, 3, 10, and 30 mg/kg could be tested.
-
Frequency: Once or twice daily.
-
Duration: Typically 4-8 weeks of treatment.
4. Experimental Groups:
-
Group 1: Lean control mice on a standard chow diet, receiving vehicle.
-
Group 2: NASH model mice (e.g., on HFD), receiving vehicle.
-
Group 3: NASH model mice, receiving the Hsd17B13 inhibitor at a low dose.
-
Group 4: NASH model mice, receiving the Hsd17B13 inhibitor at a high dose.
5. Efficacy Endpoints:
-
Weekly: Body weight and food intake.
-
End of study:
-
Blood analysis: Serum ALT, AST, triglycerides, and cholesterol.
-
Liver analysis: Liver weight, hepatic triglyceride content, histological analysis (H&E for steatosis, Sirius Red for fibrosis), and gene expression analysis (qPCR for markers of inflammation and fibrosis, e.g., Tnf-α, Il-6, Col1a1, Timp1).
-
Protocol 2: Administration of an AAV-shRNA Targeting Hsd17b13 in Mice
This protocol describes a method for liver-specific knockdown of Hsd17b13 using an adeno-associated virus vector.
1. AAV Vector:
-
Serotype: AAV8 has a high tropism for the liver.
-
Construct: AAV8 vector expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 under the control of a liver-specific promoter (e.g., thyroxine-binding globulin, TBG). A control AAV8 expressing a scrambled shRNA should be used.
2. Animal Model:
-
Species: C57BL/6J mice.
-
Disease Induction: Can be performed in healthy mice or in a diet-induced model of liver disease as described in Protocol 1.
3. Administration:
-
Route: A single intravenous (IV) injection via the tail vein.
-
Dosage: A typical dose is 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse.
-
Timing: For therapeutic intervention in a disease model, administer the AAV after the disease phenotype has been established.
4. Experimental Groups:
-
Group 1: Control mice receiving AAV8-scrambled shRNA.
-
Group 2: Experimental mice receiving AAV8-shHsd17b13.
5. Efficacy Endpoints:
-
Time course: Sacrifice cohorts of mice at different time points post-injection (e.g., 2, 4, and 8 weeks) to assess the duration of knockdown and its effects.
-
Analysis:
-
Liver: qPCR and Western blot to confirm knockdown of Hsd17b13 mRNA and protein.
-
Blood and Liver: Analysis of the same efficacy endpoints as described in Protocol 1.
-
Visualizations
Signaling Pathway of Hsd17B13 in Hepatic Lipogenesis
Caption: Hsd17B13 signaling in hepatic lipogenesis.
Experimental Workflow for Testing an Hsd17B13 Inhibitor
Caption: Workflow for in vivo inhibitor testing.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 7. escholarship.org [escholarship.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-74 off-target effects and how to mitigate them
Welcome to the Technical Support Center for HSD17B13 Inhibitors. This resource is designed for researchers, scientists, and drug development professionals utilizing small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Since "Hsd17B13-IN-74" is not a publicly recognized designation for a specific HSD17B13 inhibitor, this guide will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the HSD17B13 inhibitor BI-3231?
A1: BI-3231 has been profiled for selectivity and demonstrates a favorable off-target profile. It shows high selectivity against its closest structural homolog, HSD17B11.[1] Additionally, it has been evaluated against a panel of 44 targets (SafetyScreen44) and showed minimal significant interactions.[2][3] It also does not inhibit cytochrome P450 enzymes or the hERG channel, suggesting a low potential for common drug-drug interactions and cardiac-related side effects.[3]
Q2: I am observing unexpected results in my cell-based assay. Could this be due to off-target effects?
A2: While BI-3231 is highly selective, unexpected results could stem from several factors, including off-target effects, experimental variability, or context-specific cellular responses. To investigate, we recommend the following:
-
Use a negative control: The compound BI-0955 is the methylated analog of BI-3231 and is inactive against HSD17B13. It can be used as a negative control to determine if the observed phenotype is specific to HSD17B13 inhibition.
-
Titrate the inhibitor: Use a dose-response curve to determine if the effect is concentration-dependent. Off-target effects may only appear at higher concentrations.
-
Orthogonal approaches: Use a different method to inhibit HSD17B13, such as siRNA or an inhibitor with a different chemical scaffold, to see if the same phenotype is produced.
Q3: How can I mitigate potential off-target effects in my experiments?
A3: To minimize the risk of off-target effects influencing your results, consider the following strategies:
-
Use the lowest effective concentration: Determine the IC50 or EC50 of your inhibitor in your specific assay and use concentrations at or near this value.
-
Employ a highly selective inhibitor: Whenever possible, use well-characterized inhibitors with published selectivity data, such as BI-3231.
Q4: What is the mechanism of action for BI-3231?
A4: BI-3231 is an uncompetitive inhibitor with respect to the cofactor NAD+.[3] This means that BI-3231 binds to the HSD17B13-NAD+ complex.
Troubleshooting Guides
This section addresses common issues encountered during experiments with HSD17B13 inhibitors.
Issue 1: Inconsistent IC50 values in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure all reagents, especially the enzyme and NAD+, are properly stored and handled. Prepare fresh dilutions for each experiment. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent volumes. |
| Assay Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure it is at the correct temperature before starting the assay.[3] |
| Plate Reader Settings | Confirm that the correct wavelength and read-time are being used for your detection method (e.g., luminescence for NAD(P)H-Glo). |
Issue 2: Low or no activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While BI-3231 has good permeability, this can be an issue with other inhibitors. Confirm cellular uptake if possible. |
| Inhibitor Instability in Media | Test the stability of your inhibitor in your cell culture media over the time course of your experiment. |
| Incorrect Cell Model | Ensure your chosen cell line expresses HSD17B13 at a sufficient level. You may need to use primary hepatocytes or engineered cell lines. |
| Cell Health | Monitor cell viability to ensure the observed lack of effect is not due to cytotoxicity at the tested concentrations. |
Issue 3: Discrepancy between enzymatic and cellular potency.
| Possible Cause | Troubleshooting Step |
| Cellular Efflux | The inhibitor may be actively transported out of the cells by efflux pumps. |
| Metabolism of the Inhibitor | The inhibitor may be metabolized by the cells into an inactive form. BI-3231 has moderate metabolic stability in hepatocytes. |
| Protein Binding | The inhibitor may bind to other proteins in the cell or in the culture medium, reducing its free concentration. |
Data Presentation
Selectivity Profile of BI-3231
The selectivity of BI-3231 has been assessed against its closest homolog, HSD17B11, and in a broader panel.
| Target | IC50 / Ki | Selectivity vs. HSD17B13 | Reference |
| Human HSD17B13 | IC50: 1 nM, Ki: 4 nM | - | [4] |
| Mouse HSD17B13 | IC50: 13 nM, Ki: 15 nM | - | [4] |
| Human HSD17B11 | >10,000 nM | >1000-fold | [1] |
SafetyScreen44 Panel Results for BI-3231
BI-3231 was tested at a concentration of 10 µM against a panel of 44 targets.
| Target Class | Number of Targets | Significant Interactions (>50% inhibition) | Reference |
| Receptors, Ion Channels, Enzymes | 44 | 1 (COX-2) | [3] |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format using a luminescent readout to measure NADH production.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.02% Triton X-100
-
NAD+ solution
-
β-estradiol (substrate) solution
-
HSD17B13 inhibitor (e.g., BI-3231)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.
-
Assay Plate Preparation: Add the inhibitor solution or DMSO (for control wells) to the assay plate.
-
Reagent Addition:
-
Prepare a substrate/cofactor mix containing NAD+ and β-estradiol in assay buffer.
-
Add the substrate/cofactor mix to each well.
-
-
Enzyme Addition:
-
Dilute the recombinant HSD17B13 protein to the desired concentration in assay buffer.
-
Initiate the reaction by adding the diluted enzyme to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.[5]
-
Detection:
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based HSD17B13 Potency Assay
This protocol describes a method to assess the potency of an HSD17B13 inhibitor in a cellular context.
Materials:
-
HEK293 cells stably expressing human HSD17B13, or other suitable cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
HSD17B13 inhibitor
-
Fatty acids (e.g., oleate and palmitate) to induce lipid droplets[4]
-
Reagents for quantifying a downstream effect of HSD17B13 activity (e.g., lipid droplet accumulation via fluorescent staining, or measurement of a specific metabolite)
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Lipid Droplet Induction (if applicable): Treat the cells with fatty acids for 24-48 hours to induce lipid droplet formation.[4]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the HSD17B13 inhibitor for a predetermined time (e.g., 24 hours).
-
Assay Readout:
-
If assessing lipid droplet accumulation, fix the cells and stain with a lipid-specific dye (e.g., LipidTox).
-
Image the cells using high-content imaging and quantify the lipid droplet area or intensity per cell.
-
-
Data Analysis: Determine the EC50 of the inhibitor by plotting the readout against the inhibitor concentration and fitting to a dose-response curve.
nanoDSF Thermal Shift Assay for Target Engagement
This protocol outlines the use of nano-differential scanning fluorimetry (nanoDSF) to confirm direct binding of an inhibitor to HSD17B13.
Materials:
-
Purified recombinant HSD17B13 protein
-
Assay buffer
-
HSD17B13 inhibitor
-
nanoDSF instrument and capillaries
Procedure:
-
Sample Preparation:
-
Prepare a solution of HSD17B13 protein at a suitable concentration (e.g., 1 mg/mL) in assay buffer.
-
Prepare a solution of the inhibitor at a concentration significantly higher than the protein concentration.
-
-
Incubation: Mix the protein solution with either the inhibitor solution or DMSO (control) and incubate for a short period.
-
Capillary Loading: Load the samples into the nanoDSF capillaries.
-
Thermal Denaturation:
-
Place the capillaries in the nanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
The instrument will monitor the change in intrinsic tryptophan fluorescence as the protein unfolds.
-
-
Data Analysis:
-
The instrument's software will calculate the melting temperature (Tm) for each sample.
-
A significant increase in the Tm in the presence of the inhibitor compared to the DMSO control indicates that the inhibitor binds to and stabilizes the protein, confirming target engagement.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of HSD17B13 in the context of NAFLD.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inext-discovery.eu [inext-discovery.eu]
- 6. Combining nano-differential scanning fluorimetry and microscale thermophoresis to investigate VDAC1 interaction with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 Inhibitor Experimental Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of effect with Hsd17B13 inhibitors, such as Hsd17B13-IN-74, in their experiments. The information provided is in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: I am not observing any effect with this compound in my experiment. What are the first steps I should take?
A1: When an inhibitor like this compound shows no effect, a systematic troubleshooting approach is crucial. Start by verifying the fundamentals of your experiment. This includes confirming the integrity and concentration of your inhibitor, ensuring your experimental model is appropriate and responsive, and validating that the assay conditions are optimal for detecting Hsd17B13 activity and its inhibition.
Q2: How can I be sure that the Hsd17B13 inhibitor itself is not the problem?
A2: It is essential to confirm the quality and activity of your inhibitor. Verify the compound's identity and purity through methods like mass spectrometry and HPLC. Check the solubility and stability of the inhibitor in your specific assay buffer and experimental conditions. It is also advisable to include a positive control, a known HSD17B13 inhibitor like BI-3231, to ensure your experimental system can detect inhibition.
Q3: Could the lack of effect be due to my choice of experimental model?
A3: The choice of experimental model is critical. HSD17B13 is primarily expressed in hepatocytes.[1][2] Therefore, cell lines with low or no endogenous HSD17B13 expression may not be suitable without overexpression of the enzyme.[3] Additionally, there are known differences between human and mouse HSD17B13, which might affect the inhibitor's potency.[4] For in vivo studies, the specific mouse model and the diet used can significantly influence the outcome.[1][5]
Q4: How do I confirm that the inhibitor is engaging with HSD17B13 in my experiment?
A4: Target engagement can be confirmed using several methods. A thermal shift assay (TSA) or nanoDSF can demonstrate direct binding of the inhibitor to the purified HSD17B13 protein.[3] In cell-based assays, you can measure the downstream effects of HSD17B13 inhibition, such as changes in the levels of its substrates or products.
Q5: What are the known substrates for HSD17B13, and which should I use in my assay?
A5: The physiological substrate of HSD17B13 in the context of liver disease is still under investigation.[3] However, several substrates have been identified for in vitro assays, including steroids like estradiol and bioactive lipids such as leukotriene B4.[3][6] Estradiol is commonly used in high-throughput screening campaigns to identify HSD17B13 inhibitors.[3]
Troubleshooting Guides
In Vitro Enzymatic Assays
Q: My Hsd17B13 inhibitor is showing no activity in my enzymatic assay. What could be wrong?
A: Several factors could contribute to a lack of inhibitor activity in an enzymatic assay. Consider the following:
-
Enzyme Activity: Ensure your recombinant HSD17B13 enzyme is active. Run a control reaction without any inhibitor to measure the baseline enzyme activity.
-
Cofactor Concentration: HSD17B13 requires NAD+ as a cofactor.[3] Ensure that NAD+ is present at an optimal concentration in your assay buffer.
-
Substrate Concentration: The concentration of the substrate (e.g., estradiol) can affect the apparent IC50 of the inhibitor. Ensure you are using a substrate concentration at or below the Km value.
-
Inhibitor Solubility: Your inhibitor may not be soluble in the assay buffer. Test the solubility at the concentrations you are using. DMSO is often used as a solvent, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Assay Detection Method: Whether you are using a luminescence-based assay (like NAD-Glo) or mass spectrometry to detect product formation, ensure the detection method is sensitive and linear in the range of your measurements.[6]
Cell-Based Assays
Q: I've moved to a cell-based assay, and my Hsd17B13 inhibitor still has no effect. What should I check?
A: Cell-based assays introduce additional complexities. Here are some troubleshooting steps:
-
Cell Line Selection: As mentioned, use a cell line with sufficient HSD17B13 expression. Stably overexpressing human HSD17B13 in a cell line like HEK293 is a common approach.[3]
-
Cell Permeability: The inhibitor may not be effectively crossing the cell membrane. The permeability of a compound can be assessed using methods like the Caco-2 permeability assay.[3]
-
Compound Stability and Metabolism: The inhibitor could be unstable or rapidly metabolized by the cells. You can assess compound stability by incubating it with hepatocytes and measuring its concentration over time.[3]
-
Toxicity: At higher concentrations, the inhibitor might be toxic to the cells, masking any specific inhibitory effects. Always run a cell viability assay in parallel.[3]
-
Target Engagement in a Cellular Context: Confirming that the inhibitor is reaching and binding to HSD17B13 inside the cell is crucial.
In Vivo Studies
Q: My Hsd17B13 inhibitor is not showing efficacy in my animal model of liver disease. Why might this be?
A: In vivo experiments are the most complex, and a lack of effect can be due to multiple factors:
-
Pharmacokinetics (PK): The inhibitor may have poor bioavailability, rapid clearance, or may not be reaching the liver at sufficient concentrations. A thorough PK study is essential to determine the optimal dosing regimen.[3]
-
Species Differences: There are significant differences between human and mouse HSD17B13.[4] An inhibitor potent against the human enzyme may be less effective against the mouse ortholog. It is important to determine the inhibitor's potency against the mouse HSD17B13 enzyme.[3]
-
Animal Model: The choice of animal model and the disease induction method (e.g., diet-induced NASH) are critical. Some studies have shown that Hsd17b13 knockout in mice does not always protect against liver disease as expected from human genetic data.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor (BI-3231)
| Assay Type | Target | Substrate | IC50 / Ki |
| Enzymatic Assay | Human HSD17B13 | Estradiol | Ki = 2 nM |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | Ki = 4 nM |
| Cellular Assay | Human HSD17B13 (overexpressed in HEK293) | Estradiol | IC50 = 32 nM |
Data sourced from ACS Medicinal Chemistry Letters.[3]
Table 2: Physicochemical and ADME Properties of a Representative HSD17B13 Inhibitor (BI-3231)
| Property | Value |
| Aqueous Solubility (pH 7.4) | >200 µM |
| Caco-2 Permeability (A-B) | 18 x 10⁻⁶ cm/s |
| Human Hepatocyte Stability | 23 µL/min/10⁶ cells |
| Mouse Hepatocyte Stability | 16 µL/min/10⁶ cells |
Data sourced from ACS Medicinal Chemistry Letters.[3]
Experimental Protocols
Protocol 1: HSD17B13 In Vitro Enzymatic Assay
This protocol is a general guideline for measuring HSD17B13 inhibition.
-
Reagents:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[6]
-
NAD+
-
Substrate: Estradiol
-
Test Inhibitor (e.g., this compound) and Positive Control (e.g., BI-3231)
-
Detection Reagent (e.g., NAD-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the HSD17B13 enzyme solution (pre-incubated with NAD+) to the wells.
-
Initiate the reaction by adding the estradiol substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol describes a method for assessing inhibitor activity in cells overexpressing HSD17B13.
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13.[3]
-
Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.[3]
-
The next day, replace the medium with serum-free medium containing serial dilutions of the inhibitor.
-
Incubate for a specified pre-incubation time.
-
Add the estradiol substrate to the wells.
-
Incubate for a further period to allow for substrate conversion.
-
Measure the amount of product (estrone) formed, or the amount of NADH produced, using a suitable detection method.
-
In parallel, assess cell viability using a method like CellTiter-Glo®.
-
Calculate the cellular IC50 value.
-
Visualizations
Caption: A flowchart for troubleshooting experiments where an Hsd17B13 inhibitor shows no effect.
Caption: The enzymatic conversion of retinol to retinaldehyde by HSD17B13, a process targeted by inhibitors.
Caption: A typical workflow for evaluating the efficacy of an HSD17B13 inhibitor.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. enanta.com [enanta.com]
- 7. biorxiv.org [biorxiv.org]
Hsd17B13-IN-74 degradation and storage conditions
HSD17B13 Protein Technical Support Center
Disclaimer: Initial searches for a molecule designated "Hsd17B13-IN-74" did not yield any specific results. The information provided herein pertains to the HSD17B13 protein , a key area of research in liver disease. This guide is intended for researchers, scientists, and drug development professionals working with the HSD17B13 protein.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the HSD17B13 protein.
Frequently Asked Questions (FAQs)
1. What is HSD17B13 and where is it localized within the cell?
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver.[1] It is a lipid droplet (LD)-associated protein, meaning it is found on the surface of lipid droplets within hepatocytes.[1][2] In addition to vesicles, it has also been observed in the Golgi apparatus.[3] Its localization to lipid droplets is crucial for its function and stability.[1][4]
2. What are the key functional domains of the HSD17B13 protein?
The HSD17B13 protein contains several domains critical for its localization, enzymatic activity, and stability. These include a hydrophobic domain, a PAT-like domain, a cofactor-binding domain, a folding/dimerization domain, and a catalytic domain.[1][5]
3. How is the stability of the HSD17B13 protein regulated?
The stability of HSD17B13 is intrinsically linked to its proper folding and localization. Deletion of the PAT-like domain has been shown to decrease protein stability.[6] Furthermore, the deletion of an α-helix/β-sheet/α-helix fragment can lead to the protein being retained and degraded in the endoplasmic reticulum (ER).[1][6]
4. What is the known degradation pathway for HSD17B13?
Improperly folded HSD17B13 protein is retained in the endoplasmic reticulum (ER) and subsequently degraded.[1][6] This suggests a role for the ER-associated degradation (ERAD) pathway in controlling HSD17B13 levels. Deletion of the α-helix/β-sheet/α-helix structure is one factor that can trigger this degradation pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or undetectable HSD17B13 protein levels in cell lysates | Protein degradation due to improper folding. | Ensure that the expressed HSD17B13 construct contains all essential domains for proper folding and trafficking, particularly the α-helix/β-sheet/α-helix domain.[1] |
| Suboptimal storage of the purified protein. | Store purified HSD17B13 protein at -80°C for long-term storage and in single-use aliquots to avoid repeated freeze-thaw cycles.[7][8] | |
| HSD17B13 protein is not localizing to lipid droplets | The protein construct is missing key targeting domains. | Verify that the N-terminal hydrophobic domain and the PAT-like domain are present and intact in your HSD17B13 construct, as they are critical for lipid droplet targeting.[1][4] |
| Purified HSD17B13 protein is aggregating | Improper buffer conditions or storage concentration. | Store purified protein at a concentration of 1-5 mg/mL in a suitable buffer. For lipid-associated proteins, the presence of mild detergents or lipids in the buffer might be necessary. Consider adding cryoprotectants like glycerol (10-50%) for frozen storage.[7] |
| Loss of enzymatic activity of purified HSD17B13 | Repeated freeze-thaw cycles. | Aliquot the protein solution into single-use volumes before freezing to minimize freeze-thaw cycles.[8][9] |
| Oxidation of critical residues. | Add reducing agents like DTT or β-mercaptoethanol to the storage buffer to prevent oxidation.[7] |
Experimental Protocols & Data
General Protein Storage Conditions
Proper storage is critical to maintain the integrity and activity of recombinant HSD17B13.
| Storage Type | Temperature | Duration | Key Considerations |
| Short-term | 4°C | Days to weeks | Use a sterile buffer. Prone to microbial growth and proteolytic degradation over time.[10] |
| Long-term | -20°C to -80°C | Months to years | Recommended for extended storage. Aliquoting is essential to avoid freeze-thaw cycles.[7][8] |
| Cryopreservation | Liquid Nitrogen | Years | Involves flash-freezing in liquid nitrogen.[10] |
| Lyophilized | -20°C | Years | The lyophilization process itself can sometimes damage the protein.[10] |
Impact of Domain Deletion on HSD17B13 Stability and Localization
The following table summarizes the effects of deleting specific domains on the HSD17B13 protein's stability and its ability to localize to lipid droplets.
| Deleted Domain/Region | Effect on Protein Stability | Effect on Lipid Droplet Localization | Reference |
| PAT-like domain | Lowered stability | Impaired | [6][11] |
| α-helix/β-sheet/α-helix | ER retention and degradation | Impaired | [1][6] |
| Hydrophobic domain | Reallocated to mitochondria | Impaired | [6] |
Visualizations
HSD17B13 Protein Domain Architecture and Stability
Caption: Domain structure of HSD17B13 and the functional roles of key domains in localization and stability.
Experimental Workflow for Assessing Protein Stability
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genextgenomics.com [genextgenomics.com]
- 8. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. westbioscience.com [westbioscience.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Refining Hsd17B13-IN-74 treatment duration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-74. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of HSD17B13 inhibition | - Incorrect dosage or concentration of this compound.- Suboptimal treatment duration.- Issues with compound stability or storage.- Cell line or animal model variability. | - Perform a dose-response study to determine the optimal concentration.- Conduct a time-course experiment to identify the optimal treatment duration (see FAQ 1 for guidance).- Ensure this compound is stored according to the manufacturer's instructions and has not expired.- Characterize HSD17B13 expression levels in your specific model system. |
| High cellular toxicity or off-target effects | - Concentration of this compound is too high.- Prolonged treatment duration.- The chosen model system is particularly sensitive. | - Lower the concentration of this compound.- Reduce the treatment duration.- Perform cytotoxicity assays (e.g., MTT, LDH) to determine the toxicity threshold in your model.- Consider using a different cell line or animal model. |
| Variability in experimental replicates | - Inconsistent cell seeding density.- Pipetting errors.- Variation in treatment timing.- Edge effects in multi-well plates. | - Ensure uniform cell seeding across all wells.- Calibrate pipettes regularly and use consistent technique.- Stagger treatments to ensure consistent incubation times.- Avoid using the outer wells of plates or fill them with media to minimize evaporation. |
| Difficulty in detecting changes in downstream biomarkers | - Insufficient treatment duration to elicit a biological response.- Assay sensitivity is too low.- Biomarker is not directly modulated by HSD17B13 inhibition in the chosen model. | - Extend the treatment duration based on time-course studies.- Validate the sensitivity of your assay (e.g., qPCR, Western blot, ELISA).- Confirm the relevance of the chosen biomarker to the HSD17B13 pathway in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal treatment duration for this compound in my in vitro or in vivo model?
A1: The optimal treatment duration for this compound will depend on your specific experimental model and the endpoint being measured. We recommend a systematic approach:
-
In Vitro Time-Course Experiment: Treat your cells with a fixed, effective concentration of this compound and harvest cells at multiple time points (e.g., 24, 48, 72, 96 hours). Analyze HSD17B13 mRNA and protein levels to determine the time to maximal target engagement.
-
In Vivo Pilot Study: For animal studies, conduct a pilot study with a small group of animals. Administer this compound and collect tissue samples at various time points (e.g., daily for the first week, then weekly). This will help establish the pharmacokinetic and pharmacodynamic (PK/PD) relationship and inform the duration needed to observe a therapeutic effect. For example, studies with other HSD17B13 inhibitors have assessed endpoints at time points ranging from 31 to 57 days after multiple doses.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4][5] It is implicated in lipid metabolism and the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] By inhibiting HSD17B13, this compound aims to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of chronic liver diseases.[7][8]
Q3: What are the expected downstream effects of HSD17B13 inhibition with this compound?
A3: Inhibition of HSD17B13 is expected to modulate lipid metabolism and reduce liver inflammation. Potential downstream effects include:
-
Reduced hepatic steatosis: A decrease in the accumulation of lipids in liver cells.[9]
-
Modulation of inflammatory pathways: HSD17B13 overexpression has been shown to influence inflammation-related pathways such as NF-κB and MAPK signaling.[6] Inhibition may therefore have anti-inflammatory effects.
-
Alterations in lipid profiles: Changes in the levels of specific lipid species within the liver.[10]
-
Protection against liver injury: Studies with other HSD17B13 inhibitors have demonstrated hepatoprotective effects in mouse models of liver injury.[2]
Q4: Are there any known off-target effects of this compound?
A4: As with any pharmacological inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments. We recommend testing this compound in a cell line known to not express HSD17B13 to identify potential off-target effects. Additionally, comparing the phenotypic effects of this compound with those of genetic knockdown (e.g., siRNA or shRNA) of HSD17B13 can help confirm on-target activity.
Q5: How should I store and handle this compound?
A5: Please refer to the product-specific datasheet for detailed storage and handling instructions. Generally, small molecule inhibitors should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture to maintain stability. For in vitro experiments, prepare fresh dilutions from a stock solution for each experiment to ensure consistent potency.
Quantitative Data Summary
The following tables summarize data from studies on various HSD17B13 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Preclinical and Clinical Efficacy of HSD17B13 Inhibitors
| Inhibitor | Model System | Dosing Regimen | Treatment Duration | Key Findings | Reference |
| Rapirosiran (siRNA) | Humans with MASH | Two doses, 12 weeks apart | 6 months | 78% median reduction in liver HSD17B13 mRNA | [11] |
| AZD7503 | Humans with NAFLD | Three doses, 14 days apart | 31 or 57 days | Assessment of HSD17B13 mRNA knockdown | [1] |
| Hsd17b13 ASO | CDAHFD mouse model | Therapeutic administration | Not specified | Significant, dose-dependent reduction of hepatic Hsd17b13 gene expression; modulated hepatic steatosis but not fibrosis. | [9] |
| EP-037429 (prodrug) | Mouse models of liver injury | Not specified | Not specified | Hepatoprotective effects | [2] |
| AAV8-shHsd17b13 | HFD-fed mice | Single injection | 6 weeks | Reduced liver coefficient, fasting blood glucose, and serum ALT and TGs. | [6] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Inhibition Assay in Hepatocytes
-
Cell Culture: Culture primary human hepatocytes or a relevant human liver cell line (e.g., HepG2, Huh7) in the recommended medium.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
For RNA analysis: Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Wash the cells with PBS and then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR to measure HSD17B13 mRNA expression levels, normalized to a housekeeping gene.
-
Western Blot: Determine HSD17B13 protein levels by Western blot analysis, using an antibody specific to HSD17B13. Normalize to a loading control like GAPDH or β-actin.
-
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Mouse Model of NAFLD
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NAFLD/NASH.[9][12]
-
Acclimatization and Diet Induction: Acclimatize the mice for at least one week before starting the specialized diet. The diet induction period can range from several weeks to months to establish the disease phenotype.
-
Treatment Groups: Randomize the mice into treatment groups:
-
Vehicle control
-
This compound (at one or more dose levels)
-
-
Drug Administration: Administer this compound via the appropriate route (e.g., oral gavage, subcutaneous injection) at the determined frequency.
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST). Euthanize the animals and harvest the liver for:
-
Histopathology: Fix a portion of the liver in formalin for H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to measure HSD17B13 levels and downstream markers.
-
Lipid Analysis: Snap-freeze a portion of the liver for lipidomic analysis.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 2. enanta.com [enanta.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Hsd17B13-IN-74 In Vivo Technical Support Center
Welcome to the technical support center for Hsd17B13-IN-74. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vivo experiments with this novel Hsd17B13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] this compound is designed to mimic the protective effects of these genetic variants by inhibiting the enzymatic activity of Hsd17B13, which is thought to be involved in lipid metabolism and inflammation.
Q2: What are the expected in vivo effects of this compound in a model of NAFLD/NASH?
A2: Based on human genetic data and the role of Hsd17B13 in liver pathology, the expected therapeutic effects of this compound in a relevant animal model (e.g., a high-fat diet-induced mouse model of NASH) include a reduction in hepatic steatosis, inflammation, and fibrosis. A decrease in serum markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is also anticipated.
Q3: Are there known species differences in Hsd17B13 function?
A3: Yes, this is a critical consideration. While human genetic data strongly support a protective role for Hsd17B13 loss-of-function, studies in Hsd17b13 knockout mice have yielded conflicting results.[4][5] Some mouse studies have shown no protection from diet-induced liver injury and, in some cases, have even reported increased body and liver weight in knockout mice on a standard diet.[5] These discrepancies may be due to differences in the enzyme's function or substrate specificity between humans and mice. Researchers should be aware of these potential interspecies differences when interpreting in vivo data.
Troubleshooting Guide: Unexpected In Vivo Results
This guide addresses common discrepancies between expected and observed outcomes in preclinical studies with this compound.
Scenario 1: Lack of Efficacy
Q: My in vivo study in a high-fat diet mouse model showed no significant reduction in hepatic steatosis, inflammation, or fibrosis after treatment with this compound. What are the potential causes?
A: This is a multifaceted issue that requires systematic investigation. Here are the primary areas to troubleshoot:
-
Pharmacokinetics (PK) and Target Engagement:
-
Inadequate Exposure: The compound may not be reaching sufficient concentrations in the liver to inhibit Hsd17B13 effectively. It is crucial to conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] A recently discovered HSD17B13 inhibitor, BI-3231, showed rapid clearance from plasma but considerable hepatic exposure.[9][10]
-
Poor Target Engagement: Even with adequate liver exposure, the compound may not be binding to and inhibiting Hsd17B13 in the complex in vivo environment. An in vivo target engagement assay is necessary to confirm that this compound is interacting with its target at the intended site of action.
-
-
Animal Model Selection:
-
Model-Specific Biology: The chosen animal model may not accurately recapitulate the human disease pathology in a way that is responsive to Hsd17B13 inhibition. Different diet-induced and genetic models of NAFLD/NASH have distinct features.[1][2][11][12][13] For example, the protective effects of Hsd17B13 loss-of-function seen in some mouse models appear to be dependent on the specific type of diet used.[4]
-
Species Differences: As mentioned in the FAQ, the biological role of Hsd17B13 may differ between mice and humans. The lack of efficacy in a mouse model might reflect these intrinsic biological differences rather than a failure of the compound itself.[5]
-
-
Compound-Related Issues:
-
Metabolic Instability: The compound may be rapidly metabolized in the liver into inactive forms. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide insights, but in vivo PK data is definitive.
-
Formulation and Dosing: Improper formulation can lead to poor solubility and bioavailability. The dose and dosing frequency may also be suboptimal. A dose-response study is essential to determine the effective dose range.
-
Scenario 2: Unexpected Adverse Effects
Q: I observed an unexpected increase in body weight and/or liver enzymes in the treatment group compared to the vehicle control. Why might this be happening?
A: Unexpected adverse effects can arise from several factors:
-
On-Target Effects in a Different Biological Context:
-
Drawing parallels from Hsd17b13 knockout mouse studies, which showed increased body and liver weights under certain conditions, it is plausible that complete and sustained inhibition of the enzyme could lead to unforeseen metabolic consequences in specific contexts.[5] This highlights the complexity of Hsd17B13 biology.
-
-
Off-Target Effects:
-
Small molecule inhibitors can interact with unintended targets, leading to unexpected pharmacology.[14][15] It is important to perform in vitro profiling of this compound against a panel of related enzymes and other common off-targets to assess its selectivity. Computational modeling can also help predict potential off-target interactions.[15][16]
-
-
Compound Toxicity:
-
The observed effects could be due to compound-specific toxicity, independent of its action on Hsd17B13. This can include hepatotoxicity, which is a known risk for small molecule kinase inhibitors that are heavily metabolized in the liver.[17] A thorough toxicology assessment is crucial.
-
Data Presentation: Hypothetical In Vivo Study Results
Table 1: Comparison of Expected vs. Hypothetical Observed In Vivo Results for this compound in a NASH Mouse Model.
| Parameter | Vehicle Control | Expected Outcome (this compound) | Observed Outcome (this compound) |
| Body Weight Change | +5 g | +5 g | +8 g |
| Liver/Body Weight Ratio | 5% | 4% | 5.5% |
| Serum ALT (U/L) | 150 | < 100 | 180 |
| Hepatic Steatosis Score | 3 | 1 | 3 |
| Hepatic Inflammation Score | 2 | 1 | 2 |
| Hepatic Fibrosis (Sirius Red) | 2% | 1% | 2% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound.
| Parameter | Value | Interpretation |
| Bioavailability (Oral) | 15% | Low absorption or high first-pass metabolism. |
| Plasma Half-life (t1/2) | 1.5 hours | Rapid clearance from plasma. |
| Liver-to-Plasma Ratio | 50:1 | High accumulation in the target organ. |
| Target Occupancy at 10 mg/kg | 30% at 24h | Insufficient sustained target engagement. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced NASH Model
-
Model: Male C57BL/6J mice, 8 weeks old.
-
Induction: Feed mice a high-fat, high-cholesterol, high-fructose diet for 16-24 weeks to induce NASH.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily).
-
Group 3: this compound (e.g., 30 mg/kg, oral gavage, daily).
-
-
Treatment Duration: 4-8 weeks.
-
Endpoints:
-
Weekly: Body weight and food intake.
-
End of Study:
-
Collect blood for serum analysis of ALT, AST, triglycerides, and cholesterol.
-
Harvest liver for weight, histology (H&E for steatosis and inflammation, Sirius Red for fibrosis), and gene expression analysis (e.g., markers of inflammation and fibrosis).
-
-
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Animals: Male C57BL/6J mice.
-
Dosing:
-
Intravenous (IV): Single dose of this compound (e.g., 2 mg/kg) via tail vein injection.
-
Oral (PO): Single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). At the final time point, collect liver tissue.
-
Analysis: Quantify the concentration of this compound in plasma and liver homogenates using LC-MS/MS.
-
Calculations: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[7]
Visualizations
Caption: Simplified pathway of Hsd17B13 function and inhibition.
Caption: General experimental workflow for in vivo testing.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Models of Non-Alcoholic Fatty Liver Disease (NAFLD) [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. labtoo.com [labtoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Study on the Characteristics of Small-Molecule Kinase Inhibitors-Related Drug-Induced Liver Injury [frontiersin.org]
Hsd17B13-IN-74 interference with other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13 inhibitors in their experiments. The information provided here is intended to help identify and resolve potential issues related to the interference of these inhibitors with other compounds and experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and how do inhibitors like Hsd17B13-IN-74 work?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] It is believed to play a role in the metabolism of steroids, fatty acids, and retinol.[2][4] Specifically, it catalyzes the conversion of retinol to retinaldehyde.[4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic steatohepatitis (NASH), making it a therapeutic target.[4][5][6] Hsd17B13 inhibitors are small molecules designed to block the enzymatic activity of the Hsd17B13 protein. By doing so, they aim to replicate the protective effects observed with genetic loss-of-function.
Q2: We are observing unexpected off-target effects in our cell-based assays when using an Hsd17B13 inhibitor. What could be the cause?
A2: Off-target effects can arise from several factors:
-
Lack of Specificity: The inhibitor may be interacting with other proteins that have a similar structure to the Hsd17B13 active site. Hsd17B13 shares a high degree of homology with other members of the 17-beta hydroxysteroid dehydrogenase family, such as HSD17B11.[1]
-
Metabolite Interference: The inhibitor or its metabolites might interfere with other cellular pathways.
-
Compound Purity: Impurities in the inhibitor stock could be causing the off-target effects.
We recommend performing a counterscreen against related enzymes and using a structurally distinct Hsd17B13 inhibitor as a control to confirm that the observed phenotype is due to Hsd17B13 inhibition.
Q3: Our Hsd17B13 inhibitor appears to have lower potency in cellular assays compared to biochemical assays. Why is this?
A3: Discrepancies between biochemical and cellular potency are common and can be attributed to:
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its access to intracellular Hsd17B13.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing the free concentration available to inhibit Hsd17B13.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into less active or inactive forms.
Consider conducting permeability and metabolism assays to investigate these possibilities.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vivo studies
-
Problem: Variable efficacy or unexpected toxicity in animal models.
-
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics (PK): The compound may have poor bioavailability, rapid clearance, or a short half-life.
-
Recommendation: Conduct a full PK study to determine the compound's exposure levels in the target tissue (liver). Adjust dosing regimen or formulation as needed.
-
-
Drug-Drug Interactions: Co-administered substances in the vehicle or diet could interfere with the inhibitor's metabolism. For example, components of a high-fat diet used to induce NASH could alter the activity of metabolic enzymes.
-
Recommendation: Review all components of the experimental protocol for potential interactions. Simplify the vehicle formulation if possible.
-
-
Species Differences: The murine and human Hsd17B13 proteins have differences in their amino acid sequences, which could affect inhibitor binding and efficacy.[7]
-
Recommendation: Confirm the inhibitor's potency against the murine form of the enzyme.
-
-
Issue 2: Interference with signaling pathway readouts
-
Problem: The Hsd17B13 inhibitor is altering readouts of signaling pathways that are thought to be unrelated to its primary mechanism of action.
-
Potential Causes & Troubleshooting Steps:
-
Retinoid Signaling: Hsd17B13 is involved in retinol metabolism.[4] Inhibition of Hsd17B13 can alter the levels of retinol and its metabolites, which can impact retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling pathways.
-
Recommendation: Measure the levels of key retinoids in your experimental system. Use RAR/RXR antagonists or agonists to dissect the contribution of this pathway to your observations.
-
-
Steroid Hormone Signaling: As a hydroxysteroid dehydrogenase, Hsd17B13 may influence local concentrations of steroid hormones.
-
Recommendation: Assess the impact of the inhibitor on steroid hormone levels and the expression of steroid-responsive genes.
-
-
Lipid Metabolism: Hsd17B13 is a lipid droplet-associated protein and its inhibition can alter lipid metabolism.[1][3] This can have broad effects on cellular signaling.
-
Recommendation: Perform lipidomic analysis to identify changes in lipid profiles.
-
-
Data Presentation
Table 1: Example Inhibitor Specificity Profile
| Target | IC50 (nM) |
| Hsd17B13 | 15 |
| HSD17B11 | 1,200 |
| HSD17B4 | >10,000 |
| HSD17B10 | >10,000 |
This table illustrates how to present data on the specificity of an Hsd17B13 inhibitor. A highly selective inhibitor will have a significantly lower IC50 for Hsd17B13 compared to other related enzymes.
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability (F%) | 35 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| Half-life (t1/2, h) | 4.2 |
| Liver:Plasma Ratio | 25:1 |
This table provides an example of key pharmacokinetic parameters to consider when evaluating an Hsd17B13 inhibitor for in-vivo studies. A high liver-to-plasma ratio is desirable for a liver-targeted therapy.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Related Enzymes
-
Objective: To determine the selectivity of an Hsd17B13 inhibitor.
-
Materials: Recombinant human Hsd17B13, HSD17B11, HSD17B4, and HSD17B10 enzymes; appropriate substrates and cofactors (e.g., NAD+); test inhibitor.
-
Procedure:
-
Perform enzyme activity assays for each target in the presence of a range of inhibitor concentrations.
-
Measure enzyme activity using a suitable method (e.g., spectrophotometry, fluorescence).
-
Calculate the IC50 value for each enzyme.
-
Determine the selectivity by comparing the IC50 for Hsd17B13 to the IC50 for other enzymes.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and its inhibition.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HSD17B13 Inhibition: A Comparative Guide for Researchers
A deep dive into the evolving landscape of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, this guide offers a comparative analysis of key small molecules in development. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data.
Recent genetic studies have identified HSD17B13 as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of inhibitors to mimic this protective effect. This guide focuses on a selection of emerging HSD17B13 inhibitors, presenting their biochemical potency, selectivity, and pharmacokinetic profiles based on publicly available data.
Performance Comparison of HSD17B13 Inhibitors
The following tables summarize the quantitative data for several HSD17B13 inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in assay conditions, such as the substrate utilized (e.g., estradiol, leukotriene B4, retinol).
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound Name | Target | IC50 (nM) | Substrate Used | Cell-Based Potency (nM) | Reference(s) |
| BI-3231 | hHSD17B13 | 1 | Estradiol | 13 | [1] |
| mHSD17B13 | 13 | Estradiol | - | [1] | |
| INI-822 | hHSD17B13 | Low nM | Multiple Substrates | - | [2][3] |
| EP-036332 | hHSD17B13 | 14 | Leukotriene B4 | - | [4] |
| mHSD17B13 | 2.5 | Leukotriene B4 | - | [4] | |
| EP-040081 | hHSD17B13 | 79 | Leukotriene B4 | - | [4] |
| mHSD17B13 | 74 | Leukotriene B4 | - | [4] | |
| Compound 32 | hHSD17B13 | 2.5 | Not Specified | - | [5] |
| HSD17B13-IN-31 | hHSD17B13 | <100 | Estradiol | - | [6] |
| hHSD17B13 | <1000 | Leukotriene B4 | - | [6] |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Compound Name | Selectivity Target | Fold Selectivity | Reference(s) |
| BI-3231 | HSD17B11 | >10,000 | [7] |
| INI-822 | Other HSD17B family members | >100 | [2][3] |
| EP-036332 | HSD17B1 | >7,000 | [4] |
| EP-040081 | HSD17B1 | >1,265 | [4] |
Selectivity is a critical parameter to minimize off-target effects. HSD17B11 is the closest homolog to HSD17B13.[8]
Table 3: Pharmacokinetic Properties of HSD17B13 Inhibitors
| Compound Name | Key Pharmacokinetic Parameters | Species | Reference(s) |
| BI-3231 | Rapid plasma clearance, low oral bioavailability, significant liver accumulation. | Mouse, Rat | [1][9] |
| INI-822 | Low clearance, good oral bioavailability, half-life supports once-daily dosing. | Mouse, Rat, Dog | [2][10] |
| Compound 32 | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231, liver-targeting. | Not Specified | [5] |
HSD17B13 Signaling and Points of Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3] Its precise physiological role is still under investigation, but it is known to be involved in lipid metabolism.[3] Inhibition of HSD17B13 is thought to alter the balance of lipid species within hepatocytes, potentially reducing lipotoxicity and subsequent inflammation and fibrosis. Recent studies also suggest a role for HSD17B13 in pyrimidine catabolism, linking its inhibition to protection against liver fibrosis.[11]
Caption: HSD17B13 signaling pathways and points of therapeutic intervention.
Experimental Methodologies
The characterization of HSD17B13 inhibitors involves a range of biochemical and cellular assays. Below are detailed protocols for key experiments cited in the comparison.
Biochemical HSD17B13 Enzyme Activity Assay (NAD(P)H-Glo™)
This assay quantifies the production of NADH, a co-factor in the HSD17B13-catalyzed reaction, using a bioluminescent readout.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol, leukotriene B4, or retinol)
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare a substrate mix containing the chosen substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 500 µM) in the assay buffer.
-
Dispense 80 nL of the test inhibitor at various concentrations into the wells of a 384-well plate.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration).
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for an additional 1 hour at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 values.
Cellular HSD17B13 Activity Assay
This assay measures the activity of HSD17B13 in a cellular context, providing insights into inhibitor potency and cell permeability.
Materials:
-
HEK293 cells stably overexpressing HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (e.g., estradiol)
-
Test inhibitors dissolved in DMSO
-
384-well cell culture plates
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified pre-incubation period.
-
Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a defined period (e.g., several hours).
-
Collect the cell culture supernatant or cell lysate.
-
Quantify the formation of the product (e.g., estrone) using a suitable analytical method like LC-MS/MS.
-
Determine the inhibitor's potency by calculating the reduction in product formation compared to vehicle-treated cells.
Caption: A generalized experimental workflow for HSD17B13 inhibitor characterization.
Concluding Remarks
The development of HSD17B13 inhibitors is a rapidly advancing field with several promising candidates emerging. BI-3231 serves as a valuable, publicly available chemical probe, while compounds like INI-822 and "compound 32" are progressing through preclinical and clinical development, demonstrating improved pharmacokinetic profiles.[1][2][5] The diverse chemical scaffolds and inhibitory profiles presented here highlight the active efforts to identify a safe and effective therapeutic for NAFLD and other chronic liver diseases. Continued research and head-to-head comparative studies will be crucial in determining the most promising clinical candidates.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inipharm.com [inipharm.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. enanta.com [enanta.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. pnas.org [pnas.org]
Validating the Specificity of HSD17B13 Inhibitors: A Comparative Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, fueling the development of small molecule inhibitors to mimic this protective effect. A critical aspect of developing any therapeutic inhibitor is ensuring its specificity for the intended target to minimize off-target effects and potential toxicity.
This guide provides a framework for validating the specificity of HSD17B13 inhibitors, using publicly available data on well-characterized compounds as illustrative examples. While information regarding a specific inhibitor designated "Hsd17B13-IN-74" is not currently available in the public domain, this guide will utilize data from other known inhibitors to demonstrate the principles and experimental approaches for specificity validation.
Comparative Analysis of HSD17B13 Inhibitors
The following tables summarize the potency and selectivity of several publicly disclosed HSD17B13 inhibitors. This data is essential for comparing the performance of a new chemical entity, such as this compound, against existing benchmarks.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | [1] |
| Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | [1] | |
| Human HSD17B13 | Cellular | Estradiol | 25 | [1] | |
| Mouse HSD17B13 | Enzymatic | Estradiol | 3.1 | [1] | |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | 14 | [2][3] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | 2.5 | [3] | |
| EP-040081 | Human HSD17B13 | Biochemical | Leukotriene B4 | 79 | [3] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | 74 | [3] |
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Compound | Off-Target | Selectivity (Fold vs. HSD17B13) | Reference |
| BI-3231 | HSD17B11 | >714 | [1] |
| EP-036332 | HSD17B11 | >7,000 | [3] |
| EP-040081 | HSD17B11 | >1,265 | [3] |
Experimental Protocols for Specificity Validation
Validating the specificity of an HSD17B13 inhibitor requires a multi-pronged approach, employing a combination of biochemical, cellular, and in vivo assays.
Biochemical Assays
Objective: To determine the direct inhibitory activity of a compound on purified HSD17B13 enzyme and its selectivity against other related enzymes.
Methodology:
-
Recombinant Enzyme Inhibition Assay:
-
Express and purify recombinant human and mouse HSD17B13 protein.
-
Similarly, prepare other relevant hydroxysteroid dehydrogenase isoforms (e.g., HSD17B11) for counter-screening.
-
Incubate the purified enzyme with a known substrate (e.g., estradiol, retinol, or leukotriene B4) and the cofactor NAD+.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Measure the rate of product formation using methods such as mass spectrometry or fluorescence-based detection of NADH production.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Thermal Shift Assay (TSA):
-
Incubate purified HSD17B13 with the test inhibitor.
-
Gradually increase the temperature and monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions exposed during denaturation.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates direct binding to the target protein.[1]
-
Cellular Assays
Objective: To assess the inhibitor's activity in a more physiologically relevant environment and confirm on-target engagement in intact cells.
Methodology:
-
Cell-Based HSD17B13 Activity Assay:
-
Utilize a cell line that stably expresses human or mouse HSD17B13 (e.g., HEK293 cells).[2]
-
Treat the cells with a substrate that can cross the cell membrane (e.g., estradiol).
-
Add varying concentrations of the test inhibitor.
-
After an incubation period, lyse the cells and measure the concentration of the product in the cell lysate or supernatant using mass spectrometry.
-
Determine the cellular IC50 value.
-
In Vivo Models
Objective: To evaluate the inhibitor's efficacy and target engagement in a whole-animal model of liver disease.
Methodology:
-
Disease Models:
-
Pharmacodynamic (PD) Marker Analysis:
-
Administer the test inhibitor to the disease model animals.
-
Measure downstream biomarkers of HSD17B13 activity. For example, changes in the liver lipidome, particularly sphingolipids, have been observed with HSD17B13 inhibition.[2]
-
Assess markers of liver injury (e.g., serum ALT levels), inflammation (e.g., cytokine levels), and fibrosis (e.g., gene expression of fibrotic markers).[2][3]
-
Visualizing Workflows and Pathways
Signaling Pathway of HSD17B13 in Liver Disease
Caption: HSD17B13 signaling in hepatocytes and the point of inhibitor intervention.
Experimental Workflow for Specificity Validation
Caption: A stepwise workflow for validating the specificity of an HSD17B13 inhibitor.
Logical Relationship for Specificity Assessment
Caption: Key criteria for confirming the specificity of an HSD17B13 inhibitor.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug development. For HSD17B13, a promising target for liver diseases, a rigorous and systematic approach is essential. While specific data for "this compound" remains elusive in public sources, the comparative data and experimental protocols outlined in this guide provide a robust framework for its evaluation. By employing a combination of biochemical, cellular, and in vivo methodologies, researchers can confidently establish the specificity of novel HSD17B13 inhibitors, paving the way for the development of safe and effective therapies for patients with chronic liver disease.
References
A Comparative Analysis of Hsd17B13-IN-74 and Pan-HSD Inhibitors for Liver Disease Research
A new wave of selective inhibitors targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is poised to offer researchers a more precise tool for investigating liver diseases compared to historical pan-HSD inhibitors. This guide provides a detailed comparison of Hsd17B13-IN-74, a representative selective inhibitor, against a broader class of pan-HSD inhibitors, highlighting key differences in selectivity, potency, and mechanistic pathways.
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene as being protective against the progression of chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][2] This has spurred the development of potent and selective HSD17B13 inhibitors to therapeutically target this enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that is believed to play a role in lipid metabolism.[3][4][5] In contrast, pan-HSD inhibitors lack specificity and can interact with multiple members of the large hydroxysteroid dehydrogenase family, which are involved in diverse physiological processes beyond the liver, leading to potential off-target effects.[6]
This comparison guide will delve into the quantitative differences between these two classes of inhibitors, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways involved.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other selective HSD17B13 inhibitors, contrasted with data for inhibitors of other HSD isoforms, which represent the broader, less selective class of pan-HSD inhibitors. A direct, head-to-head comparison with a single designated "pan-HSD inhibitor" is challenging as the term is not consistently defined with a specific compound in the literature. Therefore, we present data on inhibitors of various HSD isoforms to illustrate the selectivity profile of Hsd17B13-targeted agents.
Table 1: Inhibitor Potency (IC50/Kᵢ)
| Inhibitor | Target | IC50 / Kᵢ (nM) | Assay Type | Reference |
| This compound (BI-3231) | Human HSD17B13 | Kᵢ: <1 | Enzymatic | [7][8] |
| This compound (BI-3231) | Mouse HSD17B13 | Kᵢ: 1.2 | Enzymatic | [8] |
| This compound (BI-3231) | Human HSD17B13 | IC50: 17 | Cellular | [8] |
| Compound 32 | Human HSD17B13 | IC50: 2.5 | Enzymatic | [9] |
| Flavanone | 11β-HSD1 (reductase) | IC50: 18,000 | Enzymatic | [10] |
| Diethylcarbamate | 11β-HSD2 | IC50: 6,300 | Enzymatic | [10] |
| Itraconazole | 11β-HSD2 | IC50: 280 | Enzymatic | [11] |
| Posaconazole | 11β-HSD2 | IC50: 80 | Enzymatic | [11] |
Table 2: Inhibitor Selectivity
| Inhibitor | Off-Target | Selectivity (Fold) | Assay Type | Reference |
| This compound (BI-3231) | Human HSD17B11 | >10,000 | Enzymatic | [8][12] |
| Flavanone | 11β-HSD2 | No inhibition | Enzymatic | [10] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Species | Key Pharmacokinetic Parameter | Value | Reference |
| This compound (BI-3231) | Mouse | High in vitro clearance | - | [7] |
| This compound (BI-3231) | Mouse | Extensive liver tissue accumulation | - | [7] |
| Compound 32 | Mouse | Improved liver microsomal stability vs. BI-3231 | - | [9] |
| Compound 32 | Mouse | Favorable in vivo pharmacokinetic profile vs. BI-3231 | - | [9] |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.[13]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[7][8]
-
Substrate: β-estradiol.[14]
-
Cofactor: NAD+.[14]
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega).[14]
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
1536-well or 384-well assay plates.
-
-
Procedure:
-
Dispense test compounds at various concentrations into the assay plate.
-
Add a solution of β-estradiol and NAD+ to all wells.
-
Initiate the enzymatic reaction by adding the purified HSD17B13 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).[14]
-
Add the NAD(P)H-Glo™ detection reagent to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
HSD17B13 Cellular Assay
This assay measures the inhibition of HSD17B13 activity within a cellular context.
-
Reagents and Materials:
-
HepaRG cells or other suitable human liver cell lines.[15]
-
Cell culture medium and supplements.
-
Plasmids for overexpression of HSD17B13 (optional).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
LC/MS/MS system for steroid quantification.
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
(Optional) Induce lipotoxicity by treating cells with palmitic acid.[16]
-
Lyse the cells and collect the supernatant.
-
Quantify the levels of a known HSD17B13 substrate (e.g., estradiol) and its product (e.g., estrone) in the cell lysate using a validated LC/MS/MS method.
-
Calculate the inhibition of HSD17B13 activity based on the change in the substrate-to-product ratio.
-
Determine the cellular IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Conclusion
The development of selective HSD17B13 inhibitors like this compound represents a significant advancement in the tools available for liver disease research. Their high potency and, most importantly, their selectivity for HSD17B13 over other HSD family members, minimize the potential for confounding off-target effects that can be associated with pan-HSD inhibitors. This allows for a more precise dissection of the role of HSD17B13 in the pathogenesis of NASH and other liver ailments. The availability of well-characterized chemical probes such as BI-3231 will undoubtedly accelerate our understanding of HSD17B13 biology and its potential as a therapeutic target. Future research should focus on further characterizing the in vivo efficacy and safety of these selective inhibitors and exploring their full therapeutic potential.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opnme.com [opnme.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HSD17B13 Inhibition: Small Molecule Inhibitor (BI-3231) vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Guide to Targeting HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3][4] This has spurred the development of therapeutic strategies to inhibit HSD17B13 activity. This guide provides a comparative analysis of two leading approaches: small molecule inhibition, exemplified by BI-3231, and siRNA-mediated knockdown.
Performance and Efficacy: A Head-to-Head Comparison
Both small molecule inhibitors and siRNA technology have demonstrated potent and specific targeting of HSD17B13, albeit through different mechanisms. Small molecules directly inhibit the enzymatic activity of the HSD17B13 protein, while siRNAs prevent its synthesis by degrading the corresponding mRNA.
BI-3231 , a well-characterized chemical probe, has shown high potency in enzymatic and cellular assays.[5][6][7][8][9] It acts as an uncompetitive inhibitor, requiring the presence of the cofactor NAD+ for binding.[7] In contrast, siRNA therapeutics, such as ARO-HSD, achieve a profound and sustained reduction of HSD17B13 at both the mRNA and protein levels.[10][11][12]
Table 1: Quantitative Comparison of BI-3231 and siRNA Efficacy
| Parameter | BI-3231 (Small Molecule Inhibitor) | siRNA (e.g., ARO-HSD) |
| Mechanism of Action | Enzymatic inhibition (uncompetitive) | mRNA degradation (post-transcriptional gene silencing) |
| Target | HSD17B13 protein | HSD17B13 mRNA |
| In Vitro Potency | IC50: 1 nM (human), 13 nM (mouse)[6][9] | Not applicable |
| Cellular Activity | Double-digit nanomolar potency in human cellular assays[5] | Not applicable |
| In Vivo Efficacy | Reduces lipotoxic effects in hepatocytes[13][14] | Up to 93.4% reduction in hepatic HSD17B13 mRNA (200 mg dose)[10][11][12] |
| Duration of Effect | Dependent on pharmacokinetics (shorter) | Long-lasting (weeks to months) |
Experimental Methodologies
Detailed protocols are crucial for replicating and building upon existing research. Below are summaries of typical experimental methodologies for evaluating HSD17B13 inhibitors and siRNAs.
In Vitro Evaluation of BI-3231
A common method to assess the potency of a small molecule inhibitor like BI-3231 is a biochemical enzyme assay.
Protocol: HSD17B13 Enzymatic Assay
-
Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 enzyme is used. Estradiol is often employed as a substrate, and NAD+ as a cofactor.
-
Compound Incubation: The enzyme is incubated with varying concentrations of BI-3231 in the presence of estradiol and NAD+.
-
Reaction and Detection: The enzymatic reaction leads to the conversion of estradiol to estrone and the reduction of NAD+ to NADH. The reaction is monitored by measuring the increase in NADH fluorescence or by quantifying estrone formation using methods like HPLC-MS/MS.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo Evaluation of siRNA Knockdown
The efficacy of siRNA-mediated knockdown is typically assessed in animal models following systemic administration.
Protocol: GalNAc-siRNA Delivery and Analysis in Mice
-
siRNA Formulation: The siRNA targeting Hsd17b13 is conjugated to N-acetylgalactosamine (GalNAc), which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[15]
-
Animal Model: C57BL/6J mice are often used. A high-fat diet can be used to induce a NAFLD/NASH phenotype.
-
Administration: The GalNAc-siRNA is administered via subcutaneous injection at varying doses.
-
Tissue Collection: After a specified period (e.g., days or weeks), liver tissue is harvested.
-
Analysis:
-
mRNA Quantification: Real-time quantitative PCR (RT-qPCR) is performed on RNA extracted from the liver to determine the extent of Hsd17b13 mRNA knockdown relative to a control group.
-
Protein Quantification: Western blotting or ELISA is used to measure the reduction in HSD17B13 protein levels in liver lysates.
-
Visualizing the Mechanisms and Pathways
Diagrams are essential for understanding the complex biological processes involved in HSD17B13 inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 10. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 11. natap.org [natap.org]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Independent Validation of Hsd17B13-IN-74's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Hsd17B13-IN-74 against other known inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). The content herein is supported by available experimental data to offer a clear perspective on its performance.
Executive Summary
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The inhibition of its enzymatic activity is a promising strategy for mitigating the progression of these conditions. This guide focuses on the inhibitory potency of this compound in comparison to other publicly disclosed small molecule inhibitors, BI-3231 and INI-678. Currently, publicly available data for this compound demonstrates a potent inhibitory concentration.
Comparative Analysis of Hsd17B13 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its comparators.
| Compound | Target | Assay Type | Substrate | IC50 | Citation |
| This compound | Human Hsd17B13 | Biochemical | Estradiol | < 0.1 µM | [1][2][3] |
| BI-3231 | Human Hsd17B13 | Biochemical | Estradiol | 1 nM | |
| Mouse Hsd17B13 | Biochemical | Estradiol | 13 nM | ||
| Human Hsd17B13 | Cellular (HEK293) | Not Specified | 11 nM | ||
| INI-678 | Human Hsd17B13 | Biochemical | Multiple | Low nM potency |
Experimental Methodologies
The inhibitory activities of Hsd17B13 inhibitors are typically assessed through biochemical and cellular assays. Below are detailed protocols representative of those used in the field.
Biochemical Assay for Hsd17B13 Inhibitory Activity
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13 protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
Substrate: β-estradiol or retinol
-
Cofactor: NAD+
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, purified Hsd17B13 protein, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to the enzyme activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Cellular Assay for Hsd17B13 Inhibitory Activity
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Objective: To assess the potency of a test compound on Hsd17B13 in a more physiologically relevant environment.
Materials:
-
Human cell line overexpressing Hsd17B13 (e.g., HEK293 or HepG2 cells)
-
Cell culture medium and supplements
-
Test compounds
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
HPLC system for retinoid quantification or other appropriate detection method
Procedure:
-
Seed the Hsd17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 8 hours).
-
Wash the cells and lyse them to release intracellular contents.
-
Quantify the conversion of the substrate to its product (e.g., retinaldehyde and retinoic acid) using HPLC or a similar analytical method.
-
Normalize the product formation to the total protein concentration in each sample.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Visualizing Hsd17B13's Role and Inhibition
The following diagrams illustrate the signaling pathway of Hsd17B13 and a typical experimental workflow for inhibitor validation.
References
Validating HSD17B13 Inhibition: A Comparative Guide Featuring CRISPR-Cas9 Interrogation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the target validation of HSD17B13 inhibitors, using CRISPR-Cas9 technology. As a case study, we will explore the validation process for a hypothetical inhibitor, Hsd17B13-IN-74, and compare its expected cellular effects with established data for known inhibitors and genetic knockout models.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][4] This makes HSD17B13 a compelling therapeutic target for these conditions.
The validation of a small molecule inhibitor's on-target activity is a critical step in drug development. CRISPR-Cas9 gene editing offers a precise method to mimic the effects of pharmacological inhibition by knocking out the target protein. This allows for a direct comparison of the inhibitor's phenotype with the genetic knockout phenotype, thereby confirming that the inhibitor's effects are mediated through its intended target.
Comparative Analysis of HSD17B13 Inhibition: Wild-Type vs. Knockout Models
The following tables summarize the expected outcomes of treating wild-type cells with an HSD17B13 inhibitor, such as this compound, and compares them to the phenotype of HSD17B13 knockout cells. This comparison is crucial for target validation.
Table 1: Cellular Phenotype Comparison
| Feature | Wild-Type Cells + this compound | HSD17B13 Knockout (KO) Cells | Expected Concordance for Target Validation |
| HSD17B13 Protein Expression | Unchanged | Absent | N/A |
| Lipid Droplet Accumulation (in response to lipid challenge) | Reduced | Reduced | High |
| Expression of Lipogenic Genes (e.g., SREBP-1c, FASN) | Downregulated | Downregulated | High |
| Inflammatory Markers (e.g., IL-6, TNF-α) | Downregulated | Downregulated | High |
Table 2: Target Engagement and Specificity
| Assay | This compound in Wild-Type Cells | This compound in HSD17B13 KO Cells | Expected Outcome for On-Target Effect |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of HSD17B13 | No HSD17B13 protein to stabilize | Confirms direct binding to HSD17B13 |
| Inhibitor Efficacy (e.g., reduction in lipid droplets) | Dose-dependent reduction | No effect | Demonstrates dependency on HSD17B13 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated Knockout of HSD17B13
This protocol outlines the generation of HSD17B13 knockout cell lines, a fundamental step for target validation.
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting the early exons of the HSD17B13 gene to ensure a functional knockout. Synthesize the selected sgRNAs.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the synthetic sgRNA with purified Cas9 nuclease to form RNP complexes.
-
Cell Transfection: Electroporate the RNP complexes into a relevant hepatocyte cell line (e.g., HepG2, Huh7).
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Genotype Verification: Screen the resulting clones for insertions or deletions (indels) at the target locus using PCR amplification and Sanger sequencing.
-
Protein Knockout Confirmation: Confirm the absence of HSD17B13 protein expression in knockout clones via Western blot analysis.
Lipid Droplet Quantification Assay
This assay quantifies the accumulation of intracellular lipid droplets, a key phenotype modulated by HSD17B13.
-
Cell Seeding: Plate wild-type and HSD17B13 KO cells in 96-well plates.
-
Lipid Challenge: Induce lipid accumulation by treating the cells with oleic acid for 24 hours. A subset of wild-type cells should be co-treated with this compound.
-
Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Nile Red. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the total or average fluorescent intensity of the lipid droplet stain per cell.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the expression of genes involved in lipid metabolism and inflammation.
-
RNA Extraction: Isolate total RNA from treated and untreated wild-type and HSD17B13 KO cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers for target genes (e.g., SREBP-1c, FASN, IL-6, TNF-α) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within the cellular environment.
-
Cell Treatment: Treat intact wild-type cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble HSD17B13 protein at each temperature by Western blot. An increase in the melting temperature of HSD17B13 in the presence of the inhibitor indicates target engagement.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for CRISPR-Cas9 target validation and the signaling pathway in which HSD17B13 is implicated.
Caption: CRISPR-Cas9 target validation workflow for Hsd17B13 inhibitors.
Caption: Simplified signaling pathway of HSD17B13 in liver cells.
By employing the described CRISPR-Cas9 validation workflow and comparative assays, researchers can confidently ascertain the on-target activity of novel HSD17B13 inhibitors like this compound, paving the way for the development of new therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking a Novel Hsd17B13 Inhibitor: A Comparative Guide Against BI-3231
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating a novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitor, designated here as Hsd17B13-IN-74, against the well-characterized reference compound, BI-3231.
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][4][5] This makes the inhibition of Hsd17B13 a promising therapeutic strategy for these liver conditions.[4] BI-3231 has been identified as the first potent and selective chemical probe for Hsd17B13, making it an ideal benchmark for the evaluation of new inhibitors in this class.[6][7]
Comparative Data Summary
A direct comparison of a novel inhibitor with a reference compound requires rigorous quantitative analysis. The following tables outline the key parameters for evaluation. Data for the reference compound, BI-3231, is provided based on available literature. The corresponding data for the novel inhibitor, this compound, would need to be experimentally determined.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Assay Conditions |
| BI-3231 | hHSD17B13 | 1 | Biochemical assay with estradiol as substrate |
| mHSD17B13 | 13 | Biochemical assay with estradiol as substrate | |
| This compound | hHSD17B13 | TBD | To be determined under identical assay conditions |
| mHSD17B13 | TBD | To be determined under identical assay conditions | |
| BI-0955 (Negative Control) | hHSD17B13 | >10,000 | Biochemical assay with estradiol as substrate |
TBD: To Be Determined
Table 2: Selectivity Profile
| Compound | Target | IC50 (nM) or % Inhibition @ 1µM |
| BI-3231 | HSD17B11 | >10,000 |
| Other HSD17B family members | Data indicates high selectivity | |
| This compound | HSD17B11 | TBD |
| Other HSD17B family members | TBD |
TBD: To Be Determined
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | BI-3231 | This compound |
| Molecular Weight | 380.4 g/mol | TBD |
| Aqueous Solubility | Good | TBD |
| Permeability | Good | TBD |
| Metabolic Stability (Human & Mouse Hepatocytes) | Medium | TBD |
| Plasma Clearance | Rapid | TBD |
| Hepatic Exposure | Considerable (maintained over 48h) | TBD |
TBD: To Be Determined
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for a valid comparison.
HSD17B13 Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the potency of an inhibitor against the HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Recombinant human HSD17B13 (hHSD17B13) and mouse HSD17B13 (mHSD17B13)
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compounds (this compound, BI-3231, BI-0955) dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline)
-
Detection reagents to measure the product (estrone) or consumption of NADH
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a microplate, add the assay buffer, NAD+, and the test compound dilutions.
-
Initiate the reaction by adding the HSD17B13 enzyme and estradiol.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Measure the signal corresponding to the product formation or cofactor consumption.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Assays
These assays are essential to assess the specificity of the inhibitor for HSD17B13 over other related enzymes, particularly other members of the HSD17B family.
Objective: To determine the inhibitory activity of the test compound against a panel of related enzymes.
Procedure:
-
Follow a similar protocol to the HSD17B13 inhibition assay, but substitute the HSD17B13 enzyme with other HSD17B family members (e.g., HSD17B11).
-
The substrate may need to be optimized for each specific enzyme.
-
Initially, a single high concentration of the inhibitor (e.g., 1 or 10 µM) can be used for screening.
-
If significant inhibition is observed, a full IC50 curve should be generated.
Hepatocyte Stability Assay
This in vitro assay provides an indication of the metabolic stability of the compound in the liver.
Objective: To determine the rate of metabolism of the test compound in liver cells.
Materials:
-
Cryopreserved human and mouse hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Thaw and plate the hepatocytes.
-
After cell recovery, add the test compound at a known concentration to the culture medium.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the medium.
-
Quench the metabolic activity in the samples.
-
Quantify the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Signaling Pathway and Experimental Workflow Visualizations
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a lipid droplet-associated protein in hepatocytes that is upregulated in NAFLD.[2] It is involved in the metabolism of various lipids, including steroids and retinol.[1][3][8] Inhibition of HSD17B13 is thought to be protective against the progression of liver disease.
Caption: HSD17B13's role in liver pathophysiology and the point of intervention for an inhibitor.
IC50 Determination Workflow
The following diagram illustrates the key steps in determining the IC50 of a novel HSD17B13 inhibitor.
Caption: A streamlined workflow for determining the in vitro potency of an HSD17B13 inhibitor.
By following this comparative guide, researchers can systematically evaluate the potential of a novel Hsd17B13 inhibitor, such as this compound, and position its profile relative to the established benchmark, BI-3231. This structured approach will facilitate data-driven decisions in the drug discovery and development process for new therapies targeting liver diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Confirming On-Target Effects of HSD17B13 Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the on-target effects of HSD17B13 inhibitors in primary cells, using the well-characterized inhibitor BI-3231 and other relevant alternatives as benchmarks. The data and protocols presented herein are essential for the preclinical validation of novel HSD17B13-targeting compounds, such as a hypothetical "Hsd17B13-IN-74."
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3][4] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5] Consequently, inhibiting HSD17B13 has emerged as a promising therapeutic strategy for these conditions. This guide focuses on in vitro assays using primary hepatocytes to validate the efficacy of new chemical entities targeting HSD17B13.
Comparative Analysis of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has led to several promising candidates, including small molecules and RNA interference (RNAi) therapeutics. For the purpose of this guide, we will compare the on-target effects of the potent and selective small molecule inhibitor BI-3231 with another small molecule, INI-822, and the RNAi therapeutic ARO-HSD.
Quantitative Data on On-Target Effects
The following tables summarize the reported on-target effects of various HSD17B13 inhibitors.
Table 1: In Vitro Inhibition of HSD17B13 Enzymatic Activity
| Compound | Target Species | IC50 (nM) | Assay System | Reference |
| BI-3231 | Human HSD17B13 | 1 | Purified enzyme | [6] |
| Mouse HSD17B13 | 13 | Purified enzyme | [6] | |
| INI-822 | Human HSD17B13 | low nM | Purified enzyme | [7] |
Table 2: Effects of HSD17B13 Inhibitors in Primary Cell Models
| Compound/Therapeutic | Primary Cell Model | Key On-Target Effect | Quantitative Finding | Reference |
| BI-3231 | Primary Mouse Hepatocytes (Palmitic Acid-induced lipotoxicity) | Reduction of Triglyceride Accumulation | Significantly decreased | [1][2][4] |
| Improvement of Hepatocyte Proliferation | Considerably improved | [1][2][4] | ||
| Increased Mitochondrial Respiration | Significantly increased | [1][2][4] | ||
| INI-822 | Primary Human Liver-on-a-Chip (Hepatocytes, Kupffer, Stellate cells) | Reduction of Fibrotic Proteins | Up to 45% decrease in α-SMA; Up to 42% decrease in Collagen Type 1 | [8] |
| ARO-HSD (RNAi) | N/A (Data from NASH patients) | Reduction of HSD17B13 mRNA in Liver | Mean reduction of 78.6% (pooled cohorts) | [5][9] |
| Reduction of HSD17B13 Protein in Liver | Similarly reduced across doses | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to assess the on-target effects of HSD17B13 inhibitors in primary hepatocytes.
Primary Mouse Hepatocyte Isolation
This protocol is adapted from established methods for isolating primary hepatocytes for in vitro studies.[1]
Materials:
-
Male C57BL/6J mice (12 weeks old)
-
Liver Perfusion Medium (e.g., HBSS with EGTA)
-
Liver Digest Medium (e.g., Williams' Medium E with collagenase D)
-
Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin, and insulin)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with Liver Perfusion Medium at a flow rate of 3-4 ml/min for 5 minutes to flush out the blood.
-
Switch the perfusion to Liver Digest Medium and continue for 10-15 minutes until the liver is digested.
-
Excise the digested liver and gently disperse the cells in plating medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at 50 x g for 5 minutes and resuspend in plating medium.
-
Determine cell viability using trypan blue exclusion. Plate the cells on collagen-coated plates.
Palmitic Acid-Induced Lipotoxicity Assay in Primary Hepatocytes
This assay evaluates the ability of an HSD17B13 inhibitor to protect hepatocytes from the toxic effects of saturated fatty acids.[1][2][4]
Materials:
-
Primary mouse hepatocytes cultured on collagen-coated plates
-
Palmitic acid (PA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hsd17B13 inhibitor (e.g., BI-3231 or "this compound") dissolved in DMSO
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
-
Triglyceride quantification kit
-
Oil Red O staining solution
Procedure:
-
Prepare a stock solution of PA complexed to BSA. A common ratio is 2:1 (PA:BSA).
-
Seed primary hepatocytes and allow them to attach for 4-6 hours.
-
Treat the hepatocytes with varying concentrations of the HSD17B13 inhibitor for 1 hour.
-
Induce lipotoxicity by adding PA (final concentration typically 200-500 µM) to the culture medium. Include control wells with vehicle (DMSO) and PA alone.
-
Incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Triglyceride Accumulation:
-
For Oil Red O staining, fix the cells, stain with Oil Red O, and visualize lipid droplets under a microscope.
-
For quantitative analysis, lyse the cells and measure the triglyceride content using a commercial kit.
-
HSD17B13 Enzymatic Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HSD17B13.[10]
Materials:
-
Purified recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
Hsd17B13 inhibitor
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO.
-
Add the inhibitor to the assay plate.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Add this mix to the wells.
-
Initiate the reaction by adding the purified HSD17B13 protein.
-
Incubate at room temperature for 2 hours.
-
Add the NADH detection reagent and incubate for 1 hour.
-
Measure the luminescence, which is proportional to the amount of NADH produced and thus the enzyme activity.
-
Calculate the IC50 value of the inhibitor.
Visualizations: Pathways and Workflows
HSD17B13 Signaling Pathway in NAFLD
Caption: Simplified HSD17B13 signaling in hepatocytes and point of intervention.
Experimental Workflow: Lipotoxicity Assay
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. inipharm.com [inipharm.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
